T0070907
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJSHKMZHWJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380504 | |
| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313516-66-4 | |
| Record name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313516-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | T 0070907 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313516664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T0070907 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T0070907 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LK5944GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
T0070907: A Comprehensive Technical Guide to its Mechanism of Action as a PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor critically involved in adipogenesis, glucose homeostasis, and inflammation. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions with PPARγ, its impact on cellular signaling pathways, and its secondary, PPARγ-independent effects. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: PPARγ Antagonism
This compound functions as a high-affinity, selective, and irreversible antagonist of PPARγ.[1][2] Its primary mechanism involves direct interaction with the PPARγ ligand-binding domain (LBD), leading to the inhibition of the receptor's transcriptional activity.
Molecular Interaction and Binding Affinity
This compound exhibits a high binding affinity for PPARγ, with a reported inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) of 1 nM.[3] This potent interaction is characterized by the covalent modification of a specific cysteine residue within the PPARγ LBD.
Covalent Modification: this compound irreversibly binds to cysteine 313 (Cys313) in helix 3 of the human PPARγ2 LBD.[4] This covalent attachment sterically hinders the binding of agonist ligands and locks the receptor in an inactive conformation.
Selectivity: this compound displays significant selectivity for PPARγ over other PPAR isoforms, with a reported preference of over 800-fold for PPARγ compared to PPARα and PPARδ.[1][2]
Modulation of Co-regulator Recruitment
The transcriptional activity of PPARγ is regulated by the recruitment of co-activator and co-repressor proteins. This compound actively modulates this process to suppress gene expression.
-
Inhibition of Co-activator Recruitment: As an antagonist, this compound blocks the agonist-induced recruitment of co-activator peptides to the PPARγ LBD.[4] This prevents the formation of the transcriptionally active complex.
-
Promotion of Co-repressor Recruitment: this compound promotes the recruitment of the transcriptional co-repressor NCoR to PPARγ.[4][5][6] This stabilizes a repressive complex that actively silences the transcription of PPARγ target genes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with PPARγ.
| Parameter | Value | Receptor Isoform | Assay Type | Reference |
| Kᵢ | 1 nM | Human PPARγ | Scintillation Proximity Assay | [3] |
| IC₅₀ | 1 nM | Human PPARγ | Competitive Binding Assay | [1][2] |
| Parameter | Fold Selectivity | Comparison Isoforms | Reference |
| Selectivity | >800-fold | PPARα and PPARδ | [1][2] |
Signaling Pathways
The primary and secondary mechanisms of action of this compound involve the modulation of distinct signaling pathways.
PPARγ-Dependent Signaling
The canonical pathway for this compound action is the direct antagonism of PPARγ, leading to the downstream inhibition of target gene transcription.
PPARγ-Independent Signaling: FAK-MAPK Pathway
This compound has been shown to exert effects on cellular processes through pathways independent of its interaction with PPARγ. One such pathway is the Focal Adhesion Kinase (FAK) - Mitogen-Activated Protein Kinase (MAPK) cascade. Treatment with this compound can lead to a dose-dependent decrease in the phosphorylation of both FAK and Erk1/2, key components of the MAPK pathway. This suggests a direct or indirect interaction with this pathway, contributing to its anti-proliferative and anti-migratory effects in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Scintillation Proximity Assay (SPA) for Competitive Binding
This assay is used to determine the binding affinity of this compound to PPARγ by measuring its ability to displace a radiolabeled agonist.
Materials:
-
GST-tagged human PPARγ-LBD
-
[³H]-Rosiglitazone (radiolabeled agonist)
-
This compound
-
SPA buffer (10 mM K₂HPO₄, 10 mM KH₂PO₄, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% v/v glycerol, pH 7.1)
-
Glutathione-coated SPA beads
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of this compound in SPA buffer.
-
In a 96-well microplate, combine 50 ng of GST-PPARγ-LBD, a fixed concentration of [³H]-Rosiglitazone (typically at its Kd), and varying concentrations of this compound in a final volume of 90 µL of SPA buffer.
-
Add 10 µL of a slurry of glutathione-coated SPA beads to each well.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation to allow binding to reach equilibrium.
-
Measure the scintillation counts in a microplate scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]-Rosiglitazone binding against the concentration of this compound and fitting the data to a sigmoidal dose-response curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay for PPARγ Antagonism
This assay measures the ability of this compound to inhibit the transcriptional activity of PPARγ in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
PPARγ agonist (e.g., Rosiglitazone)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a fixed concentration of a PPARγ agonist (to activate the receptor) and varying concentrations of this compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The antagonistic activity of this compound is determined by the dose-dependent decrease in luciferase expression in the presence of the agonist.
Adipocyte Differentiation Assay
This functional assay assesses the ability of this compound to inhibit the PPARγ-mediated differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
PPARγ agonist (e.g., Rosiglitazone)
-
This compound
-
Oil Red O staining solution
-
Formalin
Procedure:
-
Culture 3T3-L1 pre-adipocytes in growth medium until they reach confluence.
-
Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing a PPARγ agonist and varying concentrations of this compound.
-
After 2-3 days, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the same concentrations of this compound.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
After differentiation, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Stain the lipid droplets with Oil Red O solution for 1-2 hours.
-
Wash the cells with water and visualize the stained lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
Secondary, PPARγ-Independent Mechanisms
Emerging evidence suggests that this compound can exert biological effects through mechanisms that are independent of its interaction with PPARγ.
Effects on Tubulin
In some cancer cell lines, this compound has been observed to reduce the levels of α- and β-tubulin in a time-dependent manner.[7] This effect on tubulin, a key component of the cytoskeleton, can lead to G2/M cell cycle arrest and mitotic catastrophe, contributing to the anti-cancer properties of the compound.[7]
Conclusion
This compound is a well-characterized and highly selective PPARγ antagonist with a multifaceted mechanism of action. Its primary mode of action involves the direct, covalent inhibition of PPARγ, leading to the suppression of its transcriptional activity. Additionally, its PPARγ-independent effects on pathways such as the FAK-MAPK signaling cascade and on tubulin dynamics highlight its potential for broader pharmacological applications. This comprehensive guide provides a detailed resource for researchers utilizing this compound as a tool to investigate PPARγ biology and for those exploring its therapeutic potential.
References
- 1. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
T0070907: A Technical Guide to its Application in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907 is a potent and highly selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular proliferation.[1] This technical guide provides an in-depth overview of the use of this compound in research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. This compound has emerged as a valuable tool for investigating the physiological and pathological roles of PPARγ, particularly in the context of cancer biology and radiosensitization.
Core Mechanism of Action
This compound functions as an irreversible antagonist of PPARγ. It covalently binds to the cysteine residue at position 313 (Cys313) within the ligand-binding domain of human PPARγ2.[1] This binding event induces a conformational change in the receptor, which in turn blocks the recruitment of transcriptional coactivators and promotes the recruitment of transcriptional corepressors, such as NCoR, to the PPARγ/RXRα heterodimer.[2][3] This ultimately leads to the inhibition of PPARγ-mediated gene transcription.[3] While its primary target is PPARγ, some studies suggest that this compound can also exert effects through PPARγ-independent pathways.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.
Table 1: Binding Affinity and Potency
| Parameter | Species | Value | Notes | Reference |
| Ki (PPARγ) | Human | 1 nM | [5] | |
| IC50 (PPARγ) | Human | 1 nM | Inhibition of [3H]rosiglitazone binding. | [3] |
| IC50 (PPARα) | Human | >10 µM | Demonstrates >800-fold selectivity for PPARγ. | |
| IC50 (PPARδ) | Human | >10 µM | Demonstrates >800-fold selectivity for PPARγ. |
Table 2: Cellular Activity and Efficacy
| Cell Line | Assay | Effect | Concentration | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation | Inhibition | ≥ 10 µM | [6] |
| MDA-MB-231 (Breast Cancer) | Migration | Inhibition | Dose-dependent | [6] |
| MDA-MB-231 (Breast Cancer) | Invasion | Inhibition | Dose-dependent | [6] |
| MCF-7 (Breast Cancer) | Proliferation | Inhibition | ≥ 10 µM | [6] |
| ME180 (Cervical Cancer) | Apoptosis | Increased (with radiation) | 50 µM | [7] |
| ME180 (Cervical Cancer) | Cell Cycle | G2/M Arrest | Time-dependent | [7] |
| SiHa (Cervical Cancer) | Cell Cycle | G2/M Arrest | Time-dependent | [7] |
| ME180 & SiHa (Cervical Cancer) | DNA Repair | Impaired (with radiation) | 50 µM | [5] |
| 3T3-L1 (Preadipocytes) | Adipogenesis | Inhibition | 1 µM | [5] |
Key Research Applications and Experimental Protocols
This compound is widely utilized in cancer research to probe the role of PPARγ in tumor progression and as a potential therapeutic agent. Its ability to inhibit cell proliferation, migration, and invasion, as well as to sensitize cancer cells to radiation, makes it a subject of intense investigation.
Cancer Cell Proliferation, Migration, and Invasion Assays
a. Cell Proliferation Assay (MTS or BrdU)
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 hours).
-
Assess cell proliferation using either an MTS assay, which measures mitochondrial activity, or a BrdU incorporation assay, which measures DNA synthesis.[6]
-
Measure the absorbance or fluorescence according to the manufacturer's protocol and normalize the results to the vehicle-treated control.
-
b. Transwell Migration and Invasion Assays
-
Objective: To evaluate the effect of this compound on the migratory and invasive capacity of cancer cells.
-
Methodology for Migration:
-
Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a suitable extracellular matrix protein like collagen.
-
Pre-treat cancer cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 6-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.[6][8]
-
-
Methodology for Invasion:
Radiosensitization Studies
-
Objective: To investigate the potential of this compound to enhance the cytotoxic effects of ionizing radiation on cancer cells.
-
Methodology:
-
Culture cancer cells (e.g., ME180, HeLa) to a desired confluency.
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Expose the cells to a specific dose of ionizing radiation (e.g., 4 Gy).[7]
-
Assess the combined effects of this compound and radiation on various cellular processes:
-
Apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[7]
-
Cell Cycle Analysis: Fix the cells, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
-
Colony Formation Assay: Plate a known number of treated cells and allow them to grow for 10-14 days. Stain the resulting colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression and phosphorylation status of specific proteins involved in signaling pathways.
-
Methodology:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., PPARγ, p-Erk1/2, Erk1/2, p-FAK, FAK, p53, Cdc2, Cyclin B1).[6][7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Signaling Pathways and Mechanisms of Action
This compound influences several key signaling pathways, leading to its observed anti-cancer and radiosensitizing effects. The following diagrams illustrate these pathways.
Conclusion
This compound is an indispensable research tool for elucidating the multifaceted roles of PPARγ in health and disease. Its high potency and selectivity make it a reliable antagonist for in vitro and in vivo studies. The accumulated evidence strongly supports its utility in cancer research, not only for investigating fundamental mechanisms of tumor progression but also as a potential radiosensitizing agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing scientific discovery and the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PPAR γ inhibitor, induced G2/M arrest enhances the effect of radiation in human cervical cancer cells through mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snapcyte.com [snapcyte.com]
- 10. bio-rad.com [bio-rad.com]
The Role of PPARγ Antagonism in Cellular Signaling and Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. While PPARγ agonists have been successfully developed for the treatment of type 2 diabetes, their clinical use has been hampered by side effects. This has spurred growing interest in PPARγ antagonists as potential therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and metabolic disorders. This technical guide provides an in-depth overview of PPARγ antagonist function, detailing the underlying molecular mechanisms, key experimental protocols for their characterization, and a summary of their quantitative parameters.
Introduction to PPARγ and its Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a member of the nuclear receptor superfamily.[1] It primarily functions as a master regulator of adipocyte differentiation, promoting the storage of fatty acids and thereby playing a crucial role in glucose metabolism.[1] PPARγ is predominantly expressed in adipose tissue, but also found in the colon, immune cells, and macrophages.[1]
Upon activation by endogenous ligands (such as fatty acids and eicosanoids) or synthetic agonists, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2] The transcriptional activity of the PPARγ/RXR heterodimer is modulated by the recruitment of co-activator or co-repressor proteins.
Mechanism of PPARγ Antagonist Function
PPARγ antagonists are molecules that bind to PPARγ but, unlike agonists, do not induce the conformational changes necessary for the recruitment of co-activators and subsequent transcriptional activation.[3] Instead, they can function through several mechanisms:
-
Competitive Inhibition: Most antagonists competitively block the binding of endogenous and synthetic agonists to the ligand-binding domain (LBD) of PPARγ.[3]
-
Co-repressor Stabilization: Some antagonists, often referred to as inverse agonists, not only block co-activator binding but also stabilize the interaction of PPARγ with co-repressor complexes, leading to active repression of target gene transcription.
-
Allosteric Modulation: Certain antagonists may bind to sites other than the orthosteric ligand-binding pocket, inducing conformational changes that prevent receptor activation.
-
Irreversible Antagonism: Some antagonists can form a covalent bond with amino acid residues within the LBD, leading to irreversible inhibition of PPARγ function.[4]
Quantitative Data for Key PPARγ Antagonists
The following table summarizes the inhibitory concentrations (IC50) for several well-characterized PPARγ antagonists. This data is essential for comparing the potency of different compounds and for designing experiments.
| Compound | Antagonist Type | IC50 (nM) | Assay Type | Reference(s) |
| GW9662 | Irreversible | 3.3 | Cell-free | [5] |
| T0070907 | Selective | 1 | Cell-free | [5] |
| SR-202 (Mifobate) | Specific | 140,000 | Transcriptional Activity | [5] |
| MM902 | Irreversible | 1,680 | TR-FRET | [2] |
Detailed Experimental Protocols
Accurate characterization of PPARγ antagonists requires robust and reproducible experimental methods. This section provides detailed protocols for three key assays.
Competitive Ligand Binding Assay (Fluorescence-Based)
This assay measures the ability of a test compound to displace a fluorescently-labeled probe from the PPARγ ligand-binding domain (LBD).
Materials:
-
Human PPARγ LBD protein
-
PPARγ Assay Probe (fluorescent)
-
PPARγ Assay Buffer
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Multi-well spectrofluorometer
Protocol:
-
Probe Preparation: Dilute the PPARγ Assay Probe 1:100 in DMSO.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 24 µL of PPARγ Assay Mix (containing PPARγ LBD and Assay Buffer) to each well.
-
Mix by pipetting.
-
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 375 nm and an emission wavelength of 460-470 nm.[1]
-
Data Analysis: Calculate the percent inhibition of probe binding for each concentration of the test compound and determine the IC50 value.
LanthaScreen® TR-FRET Co-activator/Co-repressor Recruitment Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a compound to either inhibit the recruitment of a co-activator peptide (antagonist mode) or promote the recruitment of a co-repressor peptide (inverse agonist mode).[6]
Materials:
-
GST-tagged PPARγ LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled co-activator (e.g., PGC1α) or co-repressor (e.g., NCoR) peptide
-
Test compounds in DMSO
-
Agonist (for antagonist mode)
-
Assay buffer
-
384-well low-volume black microplate
-
TR-FRET compatible plate reader
Protocol (Antagonist Mode):
-
Reagent Preparation: Prepare 2X solutions of the test compounds, agonist, PPARγ LBD, terbium-labeled antibody, and fluorescein-labeled co-activator peptide in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of 2X test compound to the wells.
-
Add 5 µL of 2X PPARγ LBD.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of a pre-mixed solution of 2X agonist, 2X terbium-labeled antibody, and 2X fluorescein-labeled co-activator peptide.
-
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
TR-FRET Measurement: Measure the emission at 495 nm (terbium) and 520 nm (fluorescein) after excitation at 340 nm.
-
Data Analysis: Calculate the 520/495 nm emission ratio. Determine the IC50 value by plotting the ratio against the log of the antagonist concentration.
PPARγ Transcriptional Reporter Assay
This cell-based assay measures the ability of a compound to inhibit agonist-induced expression of a reporter gene (e.g., luciferase) under the control of a PPRE.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector for full-length human PPARγ
-
Reporter vector containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds in DMSO
-
PPARγ agonist (e.g., rosiglitazone)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plate
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
Cell Plating: Plate the transfected cells into the 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Add a fixed concentration of the PPARγ agonist to induce reporter gene expression.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of agonist-induced luciferase activity and determine the IC50 value.
PPARγ Antagonists in Drug Development and Clinical Trials
The therapeutic potential of PPARγ antagonists is being explored for various indications. In oncology, PPARγ antagonists are being investigated for their ability to inhibit tumor growth and overcome drug resistance.[7] For instance, the PPARγ inhibitor FX-909 is currently under investigation in clinical trials for cancer treatment.[2] In the context of endocrine resistance in breast cancer, PPARγ antagonism has been proposed as a novel therapeutic strategy. Furthermore, the development of selective PPARγ modulators (SPPARMs) that exhibit antagonist activity at certain genes while having no effect or even agonist activity at others, represents a promising avenue for developing safer and more effective drugs. While the clinical development of PPARγ antagonists is still in its early stages compared to agonists, the growing body of preclinical evidence supports their potential as a valuable new class of therapeutics.
Conclusion
PPARγ antagonists represent a promising and actively researched class of compounds with therapeutic potential in a variety of diseases. A thorough understanding of their mechanism of action and the application of robust experimental methodologies are crucial for the successful discovery and development of novel PPARγ-targeted therapies. This guide provides a foundational resource for researchers in this exciting field, summarizing the key concepts, quantitative data, and detailed protocols necessary to advance the study of PPARγ antagonism.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Facebook [cancer.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
T0070907: A Technical Guide to its Discovery, Development, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and key experimental applications of T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo assays.
Introduction: Discovery of a Selective PPARγ Antagonist
This compound was identified through a search for novel, non-thiazolidinedione (TZD) ligands for PPARγ. It emerged as a highly potent and selective antagonist, demonstrating a significant preference for PPARγ over other PPAR isoforms.[1][2] Its discovery provided a valuable chemical tool to probe the physiological and pathological roles of PPARγ, particularly in cancer biology and metabolic diseases.
Mechanism of Action
This compound functions as an irreversible antagonist of PPARγ.[3] It covalently modifies a specific cysteine residue (Cys313 in human PPARγ2 or the equivalent Cys285) located in helix 3 of the ligand-binding domain.[4][5] This covalent modification physically blocks the binding of PPARγ agonists.
Furthermore, the binding of this compound induces a conformational change in the receptor, particularly affecting helix 12. This alteration inhibits the recruitment of coactivator proteins and promotes the recruitment of the transcriptional corepressor NCoR to the PPARγ/RXRα heterodimer.[5] The net result is the potent suppression of PPARγ-mediated gene transcription.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Value | Receptor Subtype | Notes | Reference(s) |
| IC50 | 1 nM | Human PPARγ | Concentration for 50% inhibition of [3H]rosiglitazone binding. | [3][5] |
| Ki | 1 nM | Human PPARγ | Inhibitor constant. | [4] |
| Selectivity | >800-fold | PPARγ vs. PPARα & PPARδ | Demonstrates high selectivity for the gamma isoform. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action on the PPARγ Signaling Pathway
Caption: this compound covalently binds to PPARγ, blocking coactivator and promoting corepressor recruitment.
Experimental Workflow for a PPARγ Reporter Gene Assay
Caption: A typical workflow for assessing this compound's antagonist activity using a reporter gene assay.
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA) for PPARγ Binding
This protocol is adapted from methodologies used to determine the binding affinity of ligands to PPARγ.
Objective: To determine the IC50 of this compound for PPARγ by measuring its ability to displace a radiolabeled agonist.
Materials:
-
GST-tagged human PPARγ protein
-
[3H]rosiglitazone (radioligand)
-
This compound
-
SPA buffer: 10 mM K2HPO4, 10 mM KH2PO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% (v/v) glycerol, pH 7.1
-
Polylysine-coated SPA beads
-
96-well microplate suitable for SPA
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well microplate, prepare a 90 µL reaction mixture containing:
-
SPA buffer
-
50 ng of GST-PPARγ protein
-
5 nM [3H]rosiglitazone
-
5 µL of diluted this compound or DMSO (for control wells)
-
-
Incubate the plate for 1 hour at room temperature with gentle agitation.
-
Add 10 µL of a 20 mg/mL suspension of polylysine-coated SPA beads in SPA buffer to each well.
-
Incubate for an additional hour at room temperature to allow the GST-PPARγ to bind to the beads.
-
Measure the scintillation counts in a microplate scintillation counter.
-
Plot the scintillation counts against the log concentration of this compound and determine the IC50 value.
PPARγ Reporter Gene Assay
This protocol details a method to assess the functional antagonism of this compound on PPARγ-mediated transcription.[6]
Objective: To quantify the inhibitory effect of this compound on PPARγ agonist-induced reporter gene expression.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
3xPPRE-mTK-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
PPARγ agonist (e.g., rosiglitazone)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the 3xPPRE-mTK-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 4-6 hours of transfection, replace the transfection medium with fresh cell culture medium.
-
Allow the cells to recover for 24 hours.
-
Treat the cells with a fixed concentration of a PPARγ agonist (e.g., 1 µM rosiglitazone) alone or in combination with increasing concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control and plot the results to determine the dose-dependent inhibition by this compound.
3T3-L1 Adipocyte Differentiation Assay
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effect.[1][7][8]
Objective: To visually and quantitatively assess the inhibition of lipid accumulation by this compound during adipocyte differentiation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (growth medium)
-
DMEM with 10% fetal bovine serum (FBS) (differentiation medium base)
-
Differentiation Induction Medium (MDI): Differentiation medium base supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
Insulin Medium: Differentiation medium base supplemented with 10 µg/mL insulin.
-
This compound
-
Oil Red O staining solution
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluency.
-
Two days post-confluency (Day 0), replace the growth medium with MDI induction medium, with or without various concentrations of this compound.
-
On Day 2, replace the MDI medium with insulin medium, again containing the respective concentrations of this compound.
-
On Day 4, and every two days thereafter, replace the medium with differentiation medium base (with 10% FBS) containing the appropriate concentrations of this compound.
-
By Day 8-10, significant lipid droplet accumulation should be visible in the control (no this compound) wells.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-20 minutes.
-
Wash extensively with water.
-
Visually inspect and photograph the cells to assess lipid droplet formation.
-
-
Quantification:
-
After the final water wash, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with shaking.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 510 nm.
-
Western Blot Analysis of PPARγ and Downstream Targets
This protocol outlines the procedure for detecting changes in protein expression in response to this compound treatment.[9][10]
Objective: To measure the levels of PPARγ and other proteins of interest in cells treated with this compound.
Materials:
-
Cultured cells (e.g., MDA-MB-231, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-p-Erk1/2, anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the specified time.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
For loading controls, probe the membrane with an antibody against a housekeeping protein like actin.
In Vivo Breast Cancer Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[11][12][13]
Objective: To assess the effect of this compound on the growth of human breast cancer tumors in immunodeficient mice.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231 or MCF-7)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, can improve tumor take-rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the breast cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 1-5 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank or mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (Length x Width2) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves to compare the efficacy of this compound with the vehicle control.
Conclusion
This compound is a well-characterized and highly selective PPARγ antagonist that has proven to be an invaluable tool for dissecting the roles of PPARγ in health and disease. Its unique mechanism of irreversible covalent binding provides a robust and sustained inhibition of PPARγ activity. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies of cancer, metabolism, and other PPARγ-related fields. As with any experimental work, appropriate controls and optimization of these protocols for specific experimental systems are recommended.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
T0070907: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Structure and Properties of T0070907 for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
This compound, with the chemical name 2-Chloro-5-nitro-N-4-pyridinylbenzamide, is a small molecule that acts as a highly potent and selective covalent antagonist of PPARγ.[1] Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide |
| Synonyms | T-0070907, 2-Chloro-5-nitro-N-4-pyridinylbenzamide |
| CAS Number | 313516-66-4[2] |
| Molecular Formula | C₁₂H₈ClN₃O₃[2] |
| SMILES | ClC1=CC=C(--INVALID-LINK--=O)C=C1C(NC2=CC=NC=C2)=O[1] |
| InChI Key | FRPJSHKMZHWJBE-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 277.67 g/mol | [2] |
| Appearance | Powder | [3] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. HCl.[2] | Multiple Sources |
| Storage | Store at room temperature.[2] | Multiple Sources |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not extensively published in peer-reviewed literature, the synthesis can be logically inferred from standard organic chemistry principles. The key reaction is the amidation of 2-chloro-5-nitrobenzoic acid with 4-aminopyridine. A plausible synthetic workflow is outlined below.
Biological Activity and Mechanism of Action
This compound is a potent and selective irreversible antagonist of PPARγ with an IC₅₀ of 1 nM.[1] It exhibits over 800-fold selectivity for PPARγ compared to PPARα and PPARδ.[1]
The primary mechanism of action involves the covalent modification of a cysteine residue (Cys285) within the ligand-binding domain of PPARγ.[4] This covalent binding alters the conformation of the receptor, leading to the blockade of its transcriptional activity. Specifically, this compound prevents the recruitment of co-activators and promotes the recruitment of co-repressors to PPARγ target gene promoters.
Signaling Pathway
This compound primarily modulates the PPARγ signaling pathway. In its active state, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This compound disrupts this process.
Experimental Protocols
PPARγ Ligand Binding Assay
This assay determines the ability of this compound to displace a radiolabeled or fluorescently-labeled PPARγ agonist from the ligand-binding domain of the receptor.
Methodology:
A competitive binding assay is performed using a commercially available kit. The assay typically involves the following steps:
-
Reagents:
-
Human recombinant PPARγ ligand-binding domain (LBD)
-
Fluorescently-labeled PPARγ agonist (e.g., a derivative of rosiglitazone)
-
This compound at various concentrations
-
Assay buffer
-
-
Procedure:
-
The PPARγ LBD is incubated with the fluorescently-labeled agonist in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization (FP) or a similar detection method is used to measure the amount of labeled agonist bound to the receptor.
-
A decrease in the FP signal indicates displacement of the labeled agonist by this compound.
-
-
Data Analysis:
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.
-
Adipocyte Differentiation Assay
This assay is used to assess the inhibitory effect of this compound on the differentiation of pre-adipocytes into mature adipocytes, a process critically regulated by PPARγ.
Methodology:
-
Cell Culture:
-
3T3-L1 pre-adipocyte cells are cultured to confluence in a suitable growth medium.
-
-
Induction of Differentiation:
-
Differentiation is induced by treating the cells with a differentiation cocktail typically containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX).
-
Cells are treated with the differentiation cocktail in the presence or absence of varying concentrations of this compound.
-
-
Maturation:
-
After the initial induction period, the medium is replaced with a maturation medium containing insulin, with or without this compound, and the cells are cultured for several more days to allow for lipid accumulation.
-
-
Staining and Quantification:
-
Mature adipocytes are identified by the accumulation of lipid droplets, which can be visualized by staining with Oil Red O.
-
The extent of differentiation can be quantified by extracting the Oil Red O stain and measuring its absorbance.
-
Applications in Research
This compound is a valuable tool for researchers studying the physiological and pathophysiological roles of PPARγ. Its high potency and selectivity make it ideal for:
-
Investigating the role of PPARγ in metabolic diseases: this compound can be used to elucidate the specific functions of PPARγ in adipogenesis, insulin sensitivity, and lipid metabolism.
-
Cancer research: Studies have shown that this compound can inhibit the proliferation, migration, and invasion of various cancer cells, suggesting its potential as an anti-cancer agent.
-
Drug discovery: this compound serves as a reference compound for the development of new and improved PPARγ modulators.
Conclusion
This compound is a well-characterized and highly selective PPARγ antagonist that has become an indispensable tool for researchers in various fields. Its ability to specifically block PPARγ activity allows for the precise investigation of this receptor's function in health and disease. This guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols, to aid researchers in their studies involving this important molecule.
References
- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
T0070907: A Deep Dive into its Potent and Selective Antagonism of PPARγ
For Immediate Release
This technical whitepaper provides a comprehensive analysis of T0070907, a potent and highly selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Designed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity of this compound, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed signaling and workflow diagrams.
Quantitative Selectivity Profile
This compound is distinguished by its remarkable potency and selectivity for PPARγ over other PPAR isoforms, namely PPARα and PPARδ. This high degree of selectivity is crucial for minimizing off-target effects and is a key attribute for its use as a specific chemical probe in research and as a potential therapeutic agent.
Table 1: Inhibitory Potency of this compound against PPAR Isoforms
| Target | IC50 | Ki | Selectivity Fold (over PPARγ) |
| PPARγ | 1 nM[1][2][3] | 1 nM[4] | - |
| PPARα | >800 nM[1][2] | 0.85 µM[5] | >800[1][2] |
| PPARδ | >800 nM[1][2] | 1.8 µM[5] | >800[1][2] |
IC50 and Ki values represent the concentration of this compound required to inhibit 50% of the receptor's activity or binding, respectively. The data clearly demonstrates the sub-nanomolar potency of this compound for PPARγ, with significantly weaker interactions at the alpha and delta isoforms.
Mechanism of Action
This compound functions as an irreversible antagonist of PPARγ.[1][2] Its mechanism involves the covalent modification of a specific cysteine residue (Cys313 in human PPARγ2) located in helix 3 of the ligand-binding domain.[6] This covalent binding locks the receptor in an inactive conformation, thereby blocking its transcriptional activity.[1][6] This antagonistic action prevents the recruitment of co-activator proteins, which are essential for gene transcription, and can promote the recruitment of co-repressors like NCoR.[6] Studies suggest that this compound modulates the conformation of helix 12 in the ligand-binding domain, which is critical for cofactor interaction.[6][7]
dot
Caption: this compound covalently binds to the PPARγ-RXR heterodimer, inducing a conformational change that promotes co-repressor binding and inhibits gene transcription.
Experimental Protocols
The determination of this compound's selectivity and potency relies on specific and robust experimental methodologies. The following sections provide detailed protocols for key assays.
Radioligand Binding Assay (Scintillation Proximity Assay)
This assay is employed to determine the binding affinity of this compound to the different PPAR isoforms.
Objective: To quantify the IC50 and Ki values of this compound for PPARγ, PPARα, and PPARδ.
Materials:
-
GST-tagged PPARγ, PPARα, and PPARδ ligand-binding domains (LBDs)
-
3H-labeled radioligands: [3H]Rosiglitazone for PPARγ, [3H]GW2433 for PPARα and PPARδ
-
This compound
-
Scintillation Proximity Assay (SPA) buffer: 10 mM KH2PO4, 10 mM K2HPO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 2 mM CHAPS, 10% (v/v) glycerol, pH 7.1[5][6][8]
-
Polylysine-coated SPA beads
-
96-well microplates
-
Scintillation counter (e.g., Packard Topcount)
Procedure:
-
Prepare a 90 µL reaction mixture in each well of a 96-well plate containing SPA buffer, 50 ng of GST-PPARγ (or 150 ng of GST-PPARα/δ), and 5 nM of the respective 3H-labeled radioligand.[5][6]
-
Add 5 µL of this compound at various concentrations (typically in DMSO). For control wells, add 5 µL of DMSO.
-
Incubate the mixture for 1 hour at room temperature to allow for competitive binding.
-
Add 10 µL of polylysine-coated SPA beads (at 20 mg/mL in SPA buffer) to each well.[5]
-
Incubate for an additional hour at room temperature to allow the GST-tagged receptors to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values can be calculated using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of this compound to antagonize agonist-induced PPARγ transcriptional activity.
Objective: To determine the functional potency of this compound as a PPARγ antagonist in a cellular context.
Materials:
-
Mammalian cell line (e.g., MDA-MB-231 or MCF-7 breast cancer cells)[9]
-
Expression vector for the full-length PPARγ.
-
Reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase; 3XPPRE-mTK-pGL3)[9]
-
Transfection reagent.
-
PPARγ agonist (e.g., Rosiglitazone).
-
This compound.
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed the cells in 24-well plates and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a known concentration of a PPARγ agonist (e.g., 1 µM Rosiglitazone) to stimulate receptor activity.[9]
-
Simultaneously treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. The IC50 value is determined by plotting the percentage of inhibition of agonist-induced activity against the concentration of this compound.
dot
Caption: Workflow for determining the binding affinity and functional potency of this compound for PPAR isoforms.
Conclusion
This compound is a highly potent and selective irreversible antagonist of PPARγ. Its well-characterized selectivity profile, established through rigorous biochemical and cell-based assays, makes it an invaluable tool for dissecting the physiological and pathological roles of PPARγ. The detailed experimental protocols provided herein offer a standardized approach for researchers to validate and expand upon these findings in their own experimental systems. The continued use of this compound in preclinical research will undoubtedly further elucidate the therapeutic potential of targeting PPARγ in various diseases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | PPAR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
T0070907: A Comprehensive Technical Guide for Cancer Research
An In-depth Overview of the PPARγ Antagonist T0070907 in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of this compound, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Initially identified for its role in adipogenesis and insulin (B600854) sensitization, this compound has emerged as a significant molecule in cancer research. This document synthesizes current knowledge on its mechanism of action, its effects on cancer cell biology, and detailed protocols for its application in experimental settings.
Core Concepts: Mechanism of Action
This compound exerts its effects through both PPARγ-dependent and -independent pathways, making it a molecule of interest in cancers where PPARγ is overexpressed, such as breast cancer.[1][2][3]
PPARγ-Dependent Pathway:
This compound is a selective PPARγ antagonist with a high binding affinity.[4] It has been shown to have an 800-fold preference for PPARγ over PPARα and PPARδ.[2][5] The primary mechanism involves the inhibition of endogenous PPARγ signaling.[1][2][3] This antagonism is achieved by this compound covalently modifying cysteine 313 in helix 3 of human PPARγ2.[4] This binding alters the conformation of the receptor, blocking the recruitment of coactivators and promoting the recruitment of corepressors like NCoR, thereby inhibiting the transcription of PPARγ target genes.[4] Furthermore, this compound has been observed to mediate a dose-dependent decrease in the phosphorylation of PPARγ, which in turn reduces its ability to bind to DNA.[1][2][3]
PPARγ-Independent Pathway:
Evidence suggests that this compound can also exert its anti-cancer effects through pathways independent of PPARγ.[1][2] Studies have indicated that this compound may directly affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] Specifically, it has been shown to cause a dose-dependent decrease in the phosphorylation of Erk1/2 and Focal Adhesion Kinase (FAK), key components of the FAK-MAPK pathway, which is crucial for cell migration and invasion.[1][2]
Key Experimental Findings in Cancer Research
This compound has been demonstrated to impact several key cellular processes involved in cancer progression, primarily in breast cancer cell lines such as MDA-MB-231 and MCF-7.
Effects on Cell Proliferation
This compound has been shown to significantly inhibit the proliferation of breast cancer cells.[1][2][3] This effect is typically observed at concentrations of 10 µM and higher after 48 hours of treatment.[1][2] However, it is noteworthy that this compound does not appear to significantly affect apoptosis in these cell lines.[1][2][3]
| Cell Line | Assay | Concentration | Treatment Duration | Result | Reference |
| MDA-MB-231 | BrdU Proliferation ELISA | ≥ 10 µM | 48 hours | Significant reduction in cell proliferation | [1] |
| MCF-7 | MTS Assay | ≥ 20 µM | 48 hours | Significant reduction in cell proliferation | [6] |
Effects on Cell Migration and Invasion
A key finding in the research of this compound is its ability to inhibit the migration and invasion of cancer cells, crucial steps in metastasis.[1][2][3] This inhibition has been demonstrated to be dose-dependent.[2]
| Cell Line | Assay | Concentration | Treatment Duration | Result | Reference |
| MDA-MB-231 | Wound-Healing Assay | ≥ 1 µM | 48 hours | Significant reduction in wound closure | [6] |
| MDA-MB-231 | Transwell Invasion Assay | ≥ 1 µM | 22 hours | Significant dose-dependent reduction in invasion | [2] |
Radiosensitizing Effects in Cervical Cancer
In addition to its effects on breast cancer, this compound has been investigated as a potential radiosensitizer in human cervical cancer cells. It has been shown to induce G2/M arrest, which enhances the efficacy of radiation therapy, leading to mitotic catastrophe and increased apoptosis in irradiated cells.[6]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's dual mechanism of action in cancer cells.
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for assessing cancer cell invasion with this compound.
Detailed Experimental Protocols
Cell Proliferation (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) or vehicle control (e.g., DMSO) for 48 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of an 8 µm pore size Transwell insert with 50 µL of the diluted Matrigel and incubate at 37°C for 1 hour to allow for solidification.
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Cell Seeding: Seed 2.5 - 5 x 10^4 cells in 100 µL of serum-free medium into the Matrigel-coated upper chamber of the Transwell insert. Add the desired concentrations of this compound to the upper chamber.
-
Chemoattractant Addition: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 22-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in 70% ethanol (B145695) for 10 minutes. Stain the cells with 0.1% crystal violet for 10 minutes at room temperature.
-
Washing and Drying: Wash the inserts with distilled water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of stained, invaded cells in multiple fields of view using an inverted microscope.
Western Blot for Phospho-Erk1/2
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Erk1/2 (p-Erk1/2) and total Erk1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Erk1/2 to total Erk1/2.
Conclusion
This compound is a valuable tool for cancer research, demonstrating significant anti-proliferative and anti-metastatic effects in various cancer models. Its dual mechanism of action, targeting both PPARγ-dependent and -independent pathways, provides a multi-faceted approach to inhibiting cancer progression. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to further elucidate its role in oncology.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. The PPARgamma antagonist this compound suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
T0070907 and the Inhibition of Adipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of study in metabolic research, particularly in the context of obesity and related disorders. A key regulator of this process is the peroxisome proliferator-activated receptor gamma (PPARγ). T0070907 is a potent and selective antagonist of PPARγ, making it an invaluable tool for investigating the mechanisms of adipogenesis and for screening potential anti-obesity therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action in inhibiting adipogenesis, detailed experimental protocols, and a summary of its effects on key molecular markers.
Introduction to this compound
This compound is a non-thiazolidinedione ligand that functions as a potent and selective antagonist for PPARγ.[1] It has been shown to covalently modify the cysteine residue in the ligand-binding domain of PPARγ, thereby blocking its activation.[2] With a high binding affinity, this compound effectively inhibits PPARγ-mediated gene transcription and subsequent biological responses, most notably adipocyte differentiation.[1] Research has also indicated a potential PPARγ-independent mechanism where this compound can induce apoptosis in immature adipocytes through oxidative stress.[3]
Mechanism of Action: Inhibition of Adipogenesis
Adipogenesis is a complex signaling cascade culminating in the expression of genes responsible for the adipocyte phenotype, including lipid accumulation and insulin (B600854) sensitivity. PPARγ, in conjunction with CCAAT/enhancer-binding protein alpha (C/EBPα), acts as a master regulator of this process.
Upon activation by agonists (e.g., fatty acids, thiazolidinediones), PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This recruitment of coactivators initiates the transcription of genes crucial for adipogenesis, such as fatty acid-binding protein 4 (aP2), lipoprotein lipase (B570770) (LPL), and others involved in lipid metabolism.
This compound, as a PPARγ antagonist, binds to the receptor but fails to induce the conformational change necessary for coactivator recruitment. Instead, it can promote the recruitment of corepressors, actively silencing gene expression.[1] By blocking the transcriptional activity of PPARγ, this compound effectively halts the adipogenic program, preventing the differentiation of preadipocytes into mature, lipid-laden adipocytes.
Signaling Pathway of Adipogenesis Inhibition by this compound
Quantitative Data on Adipogenesis Inhibition
This compound exhibits a potent dose-dependent inhibition of adipocyte differentiation. While specific numerical data from dose-response curves can vary between experimental setups, the general trend is a significant reduction in lipid accumulation with increasing concentrations of this compound.
Table 1: Effect of this compound on Adipocyte Differentiation Markers
| Parameter | Value | Cell Line | Reference |
| IC50 (PPARγ Binding) | 1 nM | - | [1] |
| Adipogenesis Inhibition | Dose-dependent | 3T3-L1 | [4] |
| Effect on Triglyceride Accumulation | Significant reduction | 3T3-L1 | [4] |
| Effect on Adipogenic Gene Expression (Predicted) | Downregulation of PPARγ, C/EBPα, aP2 | 3T3-L1 | - |
Note: The IC50 for the functional inhibition of adipogenesis is expected to be higher than the binding IC50 and can be determined experimentally using the protocols outlined below.
Detailed Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on the differentiation of 3T3-L1 preadipocytes.
In Vitro Adipogenesis Assay with this compound Treatment
This protocol describes the induction of adipogenesis in 3T3-L1 cells and the concurrent treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in tissue culture plates with Growth Medium and grow to confluence.
-
Post-Confluence Arrest: Maintain the cells in Growth Medium for 2 days post-confluence to ensure growth arrest.
-
Initiation of Differentiation and this compound Treatment:
-
On Day 0, replace the Growth Medium with Differentiation Medium.
-
Prepare serial dilutions of this compound in Differentiation Medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Add the this compound-containing or vehicle control medium to the respective wells.
-
-
Medium Change:
-
On Day 2, replace the medium with Insulin Medium containing the respective concentrations of this compound or vehicle.
-
From Day 4 onwards, replace the medium every 2 days with fresh Insulin Medium containing this compound or vehicle.
-
-
Assessment of Differentiation: Adipocyte differentiation is typically assessed between Day 8 and Day 12 by Oil Red O staining and/or analysis of gene expression.
Experimental Workflow
Oil Red O Staining for Lipid Accumulation
This protocol is for the visualization and quantification of lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
PBS
-
10% Formalin (in PBS)
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock solution, 4 parts distilled water, filtered)
-
Distilled water
-
Isopropanol (B130326) (100%)
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
Wash: Remove the formalin and wash the cells twice with distilled water.
-
Staining: Remove the water and add enough Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.
-
Wash: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Visualization: The lipid droplets will be stained red and can be visualized by microscopy.
-
Quantification (Optional):
-
After the final wash, add 100% isopropanol to each well to elute the stain.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
-
Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Gene Expression
This protocol is for quantifying the mRNA levels of key adipogenic markers.
Materials:
-
Differentiated 3T3-L1 cells (treated with this compound or vehicle)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4/aP2) and a housekeeping gene (e.g., Gapdh, Actb)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated control.
-
Conclusion
This compound is a powerful pharmacological tool for the study of adipogenesis. Its potent and selective antagonism of PPARγ allows for the targeted investigation of this key regulatory pathway. The protocols and information provided in this guide offer a comprehensive framework for researchers to utilize this compound effectively in their studies on adipocyte differentiation and to explore its potential in the context of metabolic disease research and drug development. The ability to block adipogenesis makes this compound a critical compound for validating novel anti-obesity strategies that target the PPARγ signaling pathway.
References
- 1. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of T0070907 in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor critically involved in adipogenesis, inflammation, and cellular metabolism. Emerging evidence has highlighted its significant role in modulating various cell signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its effects on key signaling cascades, and detailed experimental protocols for its study.
Introduction
This compound was identified as a non-thiazolidinedione ligand for PPARγ, exhibiting high potency and selectivity.[1][2] It functions as an irreversible antagonist, covalently binding to the cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain.[1][2] This interaction alters the receptor's conformation, preventing the recruitment of coactivators and promoting the binding of corepressors, thereby inhibiting the transcription of PPARγ target genes.[1] Beyond its well-characterized role in PPARγ antagonism, this compound exerts effects on other signaling pathways, demonstrating both PPARγ-dependent and -independent mechanisms of action.[3][4] This guide will delve into these multifaceted roles, providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various studies.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Receptor | Notes |
| IC50 | 1 nM | Human PPARγ | Concentration for 50% inhibition of [3H]rosiglitazone binding.[2] |
| Ki | 1 nM | Human PPARγ | [5] |
| Selectivity | >800-fold | PPARγ vs. PPARα and PPARδ | [3] |
Table 2: Effects on Cellular Processes
| Cellular Process | Cell Line(s) | Effective Concentration | Effect |
| Inhibition of Proliferation | MDA-MB-231, MCF-7 | ≥ 10 µM | Significant reduction in cell proliferation after 48 hours.[4] |
| Inhibition of Migration | MDA-MB-231, MCF-7 | Dose-dependent | Significant inhibition of cell migration.[3][4] |
| Inhibition of Invasion | MDA-MB-231 | Dose-dependent | Significant reduction in cell invasiveness.[4] |
| Induction of G2/M Arrest | ME-180, SiHa | 50 µM | Time-dependent increase in the G2/M phase population.[6] |
| Apoptosis | - | - | No significant effect on apoptosis in breast cancer cells.[4][7] |
Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways, leading to its diverse cellular effects.
PPARγ-Dependent Signaling
The primary mechanism of this compound involves the direct antagonism of PPARγ. By blocking the transcriptional activity of PPARγ, this compound can inhibit the expression of genes involved in cell growth and survival.
Figure 1: this compound antagonism of PPARγ signaling.
FAK-MAPK Signaling Pathway (PPARγ-Independent)
This compound has been shown to inhibit the Focal Adhesion Kinase (FAK) - Mitogen-Activated Protein Kinase (MAPK) signaling pathway in a PPARγ-independent manner.[3][4] This inhibition contributes to its anti-migratory and anti-invasive properties. This compound treatment leads to a dose-dependent decrease in the phosphorylation of both FAK and Erk1/2.[4]
Figure 2: this compound inhibition of the FAK-MAPK pathway.
LKB1-AMPK Signaling Pathway
In microglia, antagonizing PPARγ with this compound has been demonstrated to enhance autophagy and promote the shift from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype via the activation of the LKB1-AMPK signaling pathway.[8]
Figure 3: this compound activation of the LKB1-AMPK pathway.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Western Blot Analysis
This protocol is for assessing the effect of this compound on protein expression and phosphorylation levels.[6]
Figure 4: Workflow for Western Blot Analysis.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-FAK, FAK, p-Erk1/2, Erk1/2, PPARγ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Migration Assay (Transwell)
This assay, also known as a Boyden chamber assay, is used to quantify the migratory capacity of cells in response to a chemoattractant.[9][10]
Figure 5: Workflow for Transwell Migration Assay.
Methodology:
-
Cell Pre-treatment: Treat cells with this compound or vehicle for a specified duration (e.g., 24 hours).
-
Cell Seeding: Resuspend pre-treated cells in serum-free medium and seed them into the upper chamber of a Transwell insert (typically with 8 µm pores).
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.
-
Imaging and Counting: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields.
-
Data Analysis: Quantify the results and express them as the average number of migrated cells per field or as a percentage of the control.
Cell Invasion Assay
This assay is a modification of the migration assay and assesses the ability of cells to invade through an extracellular matrix barrier.[11]
Methodology: The protocol is similar to the cell migration assay with one key difference:
-
Coating the Insert: Prior to seeding the cells, the Transwell insert membrane is coated with a layer of basement membrane extract (e.g., Matrigel® or Geltrex™). This simulates an extracellular matrix barrier that the cells must degrade and invade to migrate to the lower chamber.
Kinase Assay
To determine the direct effect of this compound on specific kinase activity (e.g., FAK), an in vitro kinase assay can be performed.[12]
Methodology:
-
Reaction Setup: In a microplate, combine the purified active kinase, the specific substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the kinase activity at each this compound concentration and determine the IC50 value.
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of PPARγ and related signaling pathways in health and disease. Its ability to act through both PPARγ-dependent and -independent mechanisms, particularly via the FAK-MAPK and LKB1-AMPK pathways, underscores the complexity of its cellular effects. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the multifaceted functions of this compound in cell signaling and to explore its therapeutic potential. As research continues, a deeper understanding of the intricate signaling networks modulated by this compound will undoubtedly emerge, paving the way for novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonizing peroxisome proliferator-activated receptor γ facilitates M1-to-M2 shift of microglia by enhancing autophagy via the LKB1-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.jp [promega.jp]
Methodological & Application
Application Notes and Protocols for T0070907 in Cell Culture
Introduction
T0070907 is a potent and highly selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cell proliferation.[1][2][3] With an apparent binding affinity of 1 nM, this compound offers over 800-fold selectivity for PPARγ over PPARα and PPARδ.[1][4] This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of PPARγ. In cancer research, this compound has been shown to suppress proliferation and motility in various cancer cell lines, including breast, cervical, and pancreatic cancer, through both PPARγ-dependent and independent mechanisms.[1][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, migration, and signaling pathways.
Mechanism of Action
This compound functions as a PPARγ antagonist by covalently modifying cysteine 313 in the ligand-binding domain of human PPARγ2.[2][3] This modification alters the conformation of the receptor, leading to the blockade of agonist-induced recruitment of coactivator proteins and promoting the recruitment of corepressors like NCoR.[2][3][6] Consequently, this compound inhibits the transcriptional activity of PPARγ.[1][7] Studies have also indicated that this compound can exert effects through PPARγ-independent pathways, potentially by modulating signaling cascades such as the FAK-MAPK pathway.[1]
Data Presentation
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effects | Reference |
| MDA-MB-231 | Breast Cancer | ≥ 10 µM | Inhibition of proliferation, invasion, and migration.[1][5] | [1][5] |
| MCF-7 | Breast Cancer | ≥ 10 µM | Anti-proliferative effects.[1] | [1] |
| ME180 | Cervical Cancer | 50 µM | G2/M phase arrest, reduced tubulin protein levels, enhanced radiosensitivity.[4] | [4] |
| SiHa | Cervical Cancer | Not specified | G2/M phase arrest, reduced tubulin protein levels.[4] | [4] |
| HeLa | Cervical Cancer | Not specified | No significant effect on G2/M phase or tubulin levels.[4] | [4] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Suppressed cell motility and invasion.[1][4] | [1][4] |
Table 2: IC50 Values of this compound
| Assay | Receptor | IC50 | Reference |
| Radioligand Binding Assay | PPARγ | 1 nM | [2] |
| Cell-free Assay | PPARγ | 3.3 nM | [8] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, ME180)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Maintain the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a desired density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
At the end of the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-p-Erk1/2, anti-Erk1/2, anti-p-FAK, anti-FAK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 2. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPARgamma antagonist this compound suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. selleckchem.com [selleckchem.com]
T0070907: Application Notes for In Vitro PPARγ Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), in various in vitro assays. This compound is a valuable tool for investigating the roles of PPARγ in cellular processes such as differentiation, proliferation, and migration.
Mechanism of Action
This compound is a highly selective and potent irreversible antagonist of PPARγ with a binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3][4] Its mechanism of action involves the covalent modification of cysteine 313 in helix 3 of the human PPARγ2 ligand-binding domain.[5][6] This modification alters the receptor's conformation, leading to the blockade of agonist-induced coactivator recruitment and the promotion of corepressor (e.g., NCoR) recruitment to the PPARγ/RXRα heterodimer.[5][6][7]
While highly selective for PPARγ with over 800-fold preference compared to PPARα and PPARδ, it's important to note that at higher concentrations (≥10 μM), this compound may exhibit PPARγ-independent or "off-target" effects.[8][9][10] These can include modulation of the FAK-MAPK signaling pathway.[8][9]
In Vitro Applications and Recommended Concentrations
This compound has been successfully employed in a variety of cell-based assays to probe PPARγ function. The optimal concentration is cell-type dependent and should be determined empirically. The following table summarizes typical concentration ranges for various applications.
| Application | Cell Lines | Concentration Range | Incubation Time | Key Findings |
| PPARγ Reporter Gene Assay | MDA-MB-231, MCF-7 | 1 - 20 µM | 24 - 48 hours | Dose-dependent inhibition of Rosiglitazone-induced PPRE reporter activity.[8][9] |
| Adipocyte Differentiation | 3T3-L1 | 1 µM | Several days | Blocks Rosiglitazone-induced adipogenesis.[1][2] |
| Cell Proliferation Assay (BrdU/MTS) | MDA-MB-231, MCF-7 | 10 - 20 µM | 48 hours | Inhibition of breast cancer cell proliferation at higher concentrations.[9] |
| Cell Migration & Invasion Assay (Transwell/Oris) | MDA-MB-231, MCF-7 | 1 - 10 µM | 22 - 48 hours | Dose-dependent decrease in migration and invasion, observable at lower concentrations than anti-proliferative effects.[9][11] |
| Clonogenic Assay | ME180 | 50 µM | 14 days | Reduces colony formation in irradiated cervical cancer cells. |
| Western Blotting | ME180, SiHa, MDA-MB-231, MCF-7 | 10 - 50 µM | 24 - 48 hours | Decreased phosphorylation of PPARγ and affects downstream targets like Erk1/2 and FAK.[9][12] |
| Cell Cycle Analysis | ME180, SiHa | 50 µM | 12 - 48 hours | Induces G2/M arrest in a time-dependent manner.[12] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound mechanism of action.
General Experimental Workflow for In Vitro Assays
Caption: General workflow for this compound in vitro experiments.
Detailed Experimental Protocols
PPARγ Reporter Gene Assay
This protocol is designed to measure the antagonistic effect of this compound on PPARγ-mediated gene transcription.
Materials:
-
Cells transiently or stably expressing a PPARγ-responsive luciferase reporter construct (e.g., containing PPREs).
-
This compound (stock solution in DMSO).
-
PPARγ agonist (e.g., Rosiglitazone).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection (if applicable): For transient assays, transfect cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Add a PPARγ agonist (e.g., Rosiglitazone at its EC50 concentration) to the wells containing this compound. Include appropriate controls (vehicle, agonist alone, this compound alone).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the agonist-only control.
Cell Proliferation (MTS) Assay
This assay quantifies changes in cell proliferation in response to this compound.
Materials:
-
Target cell line (e.g., MDA-MB-231, MCF-7).
-
This compound (stock solution in DMSO).
-
Cell culture medium and supplements.
-
MTS reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and express the results as a percentage of the vehicle-treated control.
Transwell Migration Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Target cell line (e.g., MDA-MB-231).
-
This compound (stock solution in DMSO).
-
Transwell inserts (8 µm pore size).
-
24-well companion plates.
-
Serum-free and serum-containing medium.
-
Cotton swabs.
-
Crystal violet stain.
-
Microscope.
Procedure:
-
Cell Pre-treatment: Treat cells with various concentrations of this compound or vehicle for 24-48 hours.
-
Cell Seeding:
-
Harvest the pre-treated cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
-
Incubation: Incubate for 22-24 hours at 37°C.
-
Cell Staining:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
-
Data Acquisition: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the number of migrated cells as a percentage of the vehicle-treated control.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO up to 100 mM.[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[4]
-
Storage: Store the solid compound at room temperature.[2] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term use.[4]
These application notes are intended to serve as a starting point. Researchers should optimize protocols for their specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: T0070907 Dissolution and Storage Protocols
Introduction T0070907 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) with an IC50 of 1 nM.[1][2] It displays over 800-fold selectivity for PPARγ compared to PPARα and PPARδ.[1][2] this compound functions by covalently binding to cysteine 313 in the ligand-binding domain of PPARγ, which induces a conformational change that blocks the recruitment of transcriptional coactivators.[3] These characteristics make it a critical tool for studying PPARγ-mediated signaling pathways in various biological processes, including adipogenesis, cancer cell proliferation, and inflammation.[1][4][5] Proper dissolution and storage are paramount to ensure the compound's stability and activity for reproducible experimental results.
Physicochemical and Solubility Data
Quantitative data regarding the solubility and storage of this compound are summarized below. It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound, particularly in DMSO.[6]
Table 1: Solubility of this compound
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 10 - 62.5 | 36 - 225.1 | Sonication, warming, or heating to 60°C may be required to achieve higher concentrations. Use of fresh, moisture-free DMSO is recommended.[3][6][7][8][9] |
| 1 eq. HCl | ~27.8 | ~100 | |
| DMF | 10 | ~36 | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | ~0.72 | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1 | ≥ 3.6 | Sonication is recommended for this vehicle formulation.[7][8] |
| Water | < 0.1 | Insoluble | |
| Ethanol | - | Insoluble |
Molecular Weight: 277.67 g/mol [1][2]
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | [6][7][8] |
| Powder | Room Temperature | Not specified, but stable for shipping.[1][8] | For long-term storage, -20°C is recommended. |
| In Solvent | -80°C | 1-2 years | Aliquot stock solutions to prevent repeated freeze-thaw cycles.[6][7][8] |
| In Solvent | -20°C | 1 month - 1 year | [6][8] |
Signaling Pathway of this compound
This compound exerts its primary effect by antagonizing the PPARγ signaling pathway. Under normal conditions, a PPARγ agonist (like a thiazolidinedione) binds to PPARγ, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, recruiting coactivators and initiating the transcription of target genes. This compound covalently binds to PPARγ, preventing the conformational change required for coactivator recruitment. Instead, it can promote the binding of corepressors, actively silencing gene transcription.
References
- 1. rndsystems.com [rndsystems.com]
- 2. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PPAR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:313516-66-4 | Human PPARγ antagonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes: T0070907 as a Potential Therapeutic Agent in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907 is a potent and highly selective antagonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is frequently overexpressed in breast cancer.[1][2] Endogenous activation of PPARγ has been linked to a more aggressive phenotype in malignant breast cells.[2][3] Consequently, the selective antagonism of PPARγ by this compound presents a promising therapeutic strategy for breast cancer.[1][2] These application notes provide a comprehensive overview of the effects of this compound on breast cancer cell lines, detailing its mechanism of action, effects on key cellular processes, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects through both PPARγ-dependent and PPARγ-independent mechanisms.[1][4]
-
PPARγ-Dependent Pathway: As a selective antagonist, this compound directly inhibits the transcriptional activity of PPARγ.[1] This leads to a reduction in the expression of genes that promote breast cancer cell proliferation and survival.[3] this compound has been shown to decrease the binding of PPARγ to its DNA response element.[1][3]
-
PPARγ-Independent Pathway: this compound has also been demonstrated to affect other critical signaling pathways independently of its action on PPARγ. Notably, it has been shown to suppress the FAK-MAPK signaling pathway.[1][4] This is evidenced by a dose-dependent decrease in the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (Erk1/2).[1] The FAK-MAPK pathway is a key regulator of cell migration and invasion.
Effects on Breast Cancer Cell Lines
Treatment of breast cancer cell lines with this compound has been shown to inhibit key processes involved in tumor progression and metastasis. These effects have been primarily documented in the MDA-MB-231 (invasive) and MCF-7 (non-invasive) breast cancer cell lines.[1][4]
Inhibition of Cell Proliferation
This compound significantly reduces the proliferation of breast cancer cells in a dose-dependent manner.[1][4] Anti-proliferative effects are typically observed at concentrations of 10 μM and higher after 48 hours of treatment.[1]
Inhibition of Cell Migration and Invasion
A crucial aspect of this compound's anti-cancer activity is its ability to inhibit the migration and invasion of breast cancer cells.[1][2][3] This effect is mediated, at least in part, through the suppression of the FAK-MAPK pathway.[1]
Effects on Apoptosis
The effect of this compound on apoptosis in breast cancer cells appears to be context-dependent. While some studies report that this compound alone does not significantly induce apoptosis,[1][2][3] other research indicates that it can enhance estrogen-induced apoptosis in estrogen-deprived breast cancer cells. This suggests a potential role for this compound in overcoming endocrine resistance. In some cell lines, this compound treatment can lead to an increase in the expression of pro-apoptotic factors like TNFα.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various breast cancer cell lines.
Table 1: IC50 Values for this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Duration of Treatment | Assay |
| MCF-7:ICI-R | ERα-positive | ~1 | 7 days | DNA Proliferation Assay |
| MCF-7:5C | ERα-positive | >5 | 7 days | DNA Proliferation Assay |
| MCF-7:2A | ERα-positive | ~5 | 7 days | DNA Proliferation Assay |
| T47D:C42 | ERα-positive | <5 | 7 days | DNA Proliferation Assay |
| ZR-75-1 | ERα-positive | ~2.5 | 7 days | DNA Proliferation Assay |
| BT-474 | ERα-positive, HER2+ | <2.5 | 7 days | DNA Proliferation Assay |
| Sk-Br-3 | ERα-negative, HER2+ | <2.5 | 7 days | DNA Proliferation Assay |
| MDA-MB-231 | Triple-Negative | >5 | 7 days | DNA Proliferation Assay |
Data extracted from a study by Wang et al. (2016).[5]
Table 2: Effect of this compound on Breast Cancer Cell Proliferation
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Inhibition of Proliferation (%) | Assay |
| MDA-MB-231 | 10 | 48 | Significant reduction | BrdU Assay |
| MDA-MB-231 | 20 | 48 | Significant reduction | BrdU Assay |
| MCF-7 | 20 | 48 | Significant reduction | MTS Assay |
Data summarized from a study by Zaytseva et al. (2011).[1]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Proliferation Assay (BrdU)
This protocol is adapted from standard BrdU assay procedures.[4][6]
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle control (DMSO) for 48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.
-
Detection: Add the appropriate substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated into the DNA and, thus, to the level of cell proliferation.
Wound Healing (Scratch) Assay
This protocol is a generalized procedure for a scratch assay.[1]
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
This compound Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Transwell Invasion Assay
This protocol is based on standard transwell assay methods.[1]
-
Chamber Preparation: Coat the upper surface of a transwell insert with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Cell Seeding: Seed serum-starved breast cancer cells in the upper chamber in a serum-free medium containing this compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blot Analysis
This protocol outlines the general steps for Western blotting to detect changes in protein phosphorylation.
-
Cell Lysis: Treat breast cancer cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-FAK, total FAK, phospho-Erk1/2, total Erk1/2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound demonstrates significant anti-cancer effects in breast cancer cell lines by inhibiting proliferation, migration, and invasion. Its dual mechanism of action, targeting both PPARγ-dependent and -independent pathways, makes it a compelling candidate for further investigation as a therapeutic agent for breast cancer. The provided protocols offer a framework for researchers to explore the potential of this compound in their own studies.
References
- 1. clyte.tech [clyte.tech]
- 2. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mbl.edu [mbl.edu]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for In Vivo Study of T0070907
Audience: Researchers, scientists, and drug development professionals.
Introduction
T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, inflammation, and cellular proliferation. Due to its involvement in various physiological and pathological processes, this compound has been investigated as a valuable research tool and a potential therapeutic agent in several disease models, including cancer and cerebral ischemia. These application notes provide detailed protocols and quantitative data for the in vivo use of this compound in preclinical research settings.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Parameter | Details |
| Animal Model | Severe Combined Immunodeficient (SCID) mice |
| Cancer Cell Line | Capan-1 (human pancreatic cancer) |
| Tumor Induction | Splenic injection of 2 x 10⁶ Capan-1 cells |
| Treatment | This compound |
| Dosage | 5 mg/kg/day |
| Administration Route | Intraperitoneal (i.p.) injection |
| Treatment Duration | 4 weeks |
| Endpoint | Assessment of liver metastasis |
| Observed Effect | Suppression of liver metastasis |
Table 2: In Vivo Application of this compound in a Rodent Model of Cerebral Ischemia
| Parameter | Details |
| Animal Model | Rat |
| Disease Model | Brain Ischemic Tolerance induced by Ischemic Preconditioning (IPC) |
| Intervention | This compound |
| Dosage | 10 nmol |
| Administration Route | Intracerebroventricular (i.c.v.) injection |
| Injection Volume | 5 µl |
| Endpoint | Glial glutamate (B1630785) transporter 1 (GLT-1) up-regulation and neuroprotection |
| Observed Effect | Dose-dependent attenuation of GLT-1 up-regulation and neuroprotective effects of IPC.[1] |
Signaling Pathways and Experimental Workflows
PPARγ Antagonism by this compound
Experimental Workflow for Pancreatic Cancer Xenograft Study
Experimental Workflow for Cerebral Ischemia Study
Experimental Protocols
Pancreatic Cancer Xenograft Model
Objective: To evaluate the effect of this compound on the metastasis of pancreatic cancer in a mouse xenograft model.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Capan-1 human pancreatic cancer cell line
-
Severe Combined Immunodeficient (SCID) mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Vehicle for this compound (e.g., DMSO and corn oil)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Cell Culture: Culture Capan-1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Cell Inoculation:
-
Anesthetize SCID mice.
-
Make a small incision in the left flank to expose the spleen.
-
Inject 2 x 10⁶ Capan-1 cells (in 20 µL) into the spleen.
-
Close the incision with sutures or surgical clips.
-
-
Animal Randomization: One day after cell inoculation, randomly divide the mice into a control group and a this compound treatment group.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution in corn oil to the final concentration for a 5 mg/kg dose.
-
Administer the this compound solution or vehicle control to the respective groups via intraperitoneal injection daily for 4 weeks.
-
-
Monitoring: Monitor the health and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Carefully dissect the livers and examine for metastatic nodules.
-
Metastasis can be quantified by counting the number of surface nodules and/or by histological analysis of liver sections.
-
Cerebral Ischemia Model
Objective: To investigate the role of PPARγ in brain ischemic tolerance using this compound in a rat model.
Materials:
-
This compound
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Artificial cerebrospinal fluid (aCSF) for vehicle
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Stereotaxic Surgery for Intracerebroventricular (i.c.v.) Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the lateral ventricle at the appropriate coordinates (e.g., relative to bregma).
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a small amount of DMSO then diluted in aCSF) to a final concentration of 2 nmol/µl.
-
Slowly inject 5 µl of the this compound solution (total dose of 10 nmol) or vehicle into the lateral ventricle using a Hamilton syringe.
-
-
Induction of Ischemic Preconditioning (IPC): Induce a brief, sublethal ischemic insult according to your established laboratory protocol. The administration of this compound is typically performed before the IPC stimulus.
-
Induction of Lethal Ischemia: After a set period following IPC (e.g., 24 or 48 hours), subject the animals to a longer, lethal ischemic insult.
-
Endpoint and Analysis:
-
At a predetermined time after the lethal ischemic event, euthanize the animals and harvest the brains.
-
Analyze the brains for infarct volume (e.g., using TTC staining).
-
Perform molecular analyses, such as Western blotting or immunohistochemistry, to assess the expression of proteins of interest, like GLT-1.
-
Note: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
References
Application of T0070907 in Hepatocellular Carcinoma Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated nuclear receptor, has emerged as a significant factor in HCC progression. T0070907 is a potent and selective antagonist of PPARγ, making it a valuable tool for investigating the role of PPARγ signaling in HCC. This document provides detailed application notes and protocols for the use of this compound in HCC research, covering both in vitro and in vivo experimental models.
Mechanism of Action
This compound functions as an irreversible antagonist of PPARγ with a high degree of selectivity over other PPAR isoforms. It covalently binds to the ligand-binding domain of PPARγ, preventing the conformational changes required for the recruitment of coactivators and subsequent gene transcription. In the context of HCC, inhibition of PPARγ signaling by this compound has been shown to counteract tumor adaptation to immune checkpoint blockade and impact cell migration and invasion.
Data Presentation
In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| SH-J1 | Migration & Invasion | Not specified | Inhibition | [1] |
| HLE | Migration & Invasion | Not specified | Inhibition | [1] |
| Hepa1-6 | Cell Viability | 10 µM | Anti-proliferative | [2] |
| RIL-175 | Not specified | Not specified | Not specified | |
| HepG2 | Cell Viability | Not specified | Not specified | |
| Huh7 | Cell Viability | Not specified | Not specified |
Note: Specific IC50 values for this compound in these HCC cell lines were not explicitly available in the reviewed literature. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
In Vivo Efficacy of this compound in Combination with Anti-PD-L1 Therapy in Orthotopic HCC Mouse Models
| Mouse Model | Treatment Group | Tumor Weight (g) (mean ± SEM) | Key Outcomes | Reference |
| Hepa1-6 | Vehicle + IgG | 1.5 ± 0.2 | - | [3] |
| This compound + IgG | 1.3 ± 0.1 | Limited effect of this compound alone | [3] | |
| Vehicle + anti-PD-L1 | 1.2 ± 0.2 | - | [3] | |
| This compound + anti-PD-L1 | 0.2 ± 0.05 | Substantial tumor growth abrogation | [3] | |
| RIL-175 | Vehicle + IgG | 1.8 ± 0.3 | - | [3] |
| This compound + IgG | 1.6 ± 0.2 | Limited effect of this compound alone | [3] | |
| Vehicle + anti-PD-L1 | 1.5 ± 0.2 | - | [3] | |
| This compound + anti-PD-L1 | 0.3 ± 0.1 | Substantial tumor growth abrogation | [3] |
Signaling Pathway and Experimental Workflow Visualizations
References
Application Notes and Protocols for T0070907 in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907 is a potent, selective, and irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity, making it a key target in the study of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][4][5] this compound serves as an invaluable chemical tool for elucidating the physiological and pathological roles of PPARγ. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of metabolic disease.
Mechanism of Action
This compound acts as a potent and selective antagonist of PPARγ.[4][6] It covalently modifies cysteine 313 in the ligand-binding domain of human PPARγ2, thereby blocking the receptor's function.[4] This antagonism prevents the recruitment of coactivator proteins and promotes the recruitment of corepressors to the PPARγ/RXRα heterodimer, ultimately inhibiting the transcription of PPARγ target genes.[4]
Interestingly, this compound has also been shown to induce apoptosis in immature adipocytes through a PPARγ-independent mechanism involving oxidative stress.[3] This dual activity makes it a unique tool for studying adipocyte biology.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Species/System | Reference |
| IC50 | 1 nM | Human PPARγ | [1][2][4] |
| Selectivity | >800-fold for PPARγ over PPARα and PPARδ | Human | [1][2] |
| Binding Affinity (Ki) | 1 nM | Human PPARγ | [7] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound on the PPARγ signaling pathway.
Experimental Protocols
In Vitro Adipocyte Differentiation Assay
This protocol is designed to assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes. 3T3-L1 cells are a commonly used murine preadipocyte cell line.[8]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium I: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound (dissolved in DMSO)
-
PPARγ agonist (e.g., Rosiglitazone)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Grow in Growth Medium.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium I containing the desired concentrations of this compound and/or a PPARγ agonist. Include appropriate vehicle controls (DMSO).
-
Medium Change: On Day 2, replace the medium with Differentiation Medium II containing the respective treatments.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the treatments.
-
Assessment of Differentiation (Day 8-10):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for at least 20 minutes to visualize lipid droplets.
-
Wash extensively with water.
-
Quantify adipogenesis by eluting the Oil Red O stain with isopropanol and measuring the absorbance at 510 nm.
-
In Vivo Studies in Animal Models of Metabolic Disease
This compound can be used in various animal models to investigate the role of PPARγ in metabolic diseases. Common models include genetically obese (e.g., ob/ob, db/db mice) or diet-induced obese (DIO) rodents.[8]
General Protocol for In Vivo Administration:
Animal Models:
-
Genetically Obese: ob/ob mice (leptin deficient) or db/db mice (leptin receptor deficient).
-
Diet-Induced Obesity (DIO): C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
This compound Preparation and Administration:
-
Vehicle: A common vehicle for in vivo administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Dose: The effective dose will vary depending on the animal model and the specific research question. A starting point for dose-ranging studies could be 1-10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes.
Experimental Procedure (Example in DIO mice):
-
Induction of Obesity: Feed C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance.
-
Acclimatization and Baseline Measurements: Acclimatize the animals to handling and measure baseline parameters such as body weight, food intake, fasting blood glucose, and insulin levels.
-
Treatment: Randomly assign mice to treatment groups (vehicle control, this compound). Administer this compound or vehicle daily for a specified period (e.g., 2-4 weeks).
-
Monitoring: Monitor body weight, food intake, and water intake regularly throughout the study.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period to assess glucose homeostasis.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
-
Terminal Sample Collection: At the end of the study, collect blood for analysis of plasma lipids, insulin, and other relevant biomarkers. Harvest tissues (e.g., liver, adipose tissue, skeletal muscle) for gene expression analysis (qRT-PCR), protein analysis (Western blotting), and histology.
Concluding Remarks
This compound is a powerful tool for investigating the multifaceted roles of PPARγ in metabolic health and disease. Its high potency and selectivity make it ideal for dissecting PPARγ-dependent signaling pathways. Researchers should, however, remain mindful of its potential PPARγ-independent effects, particularly at higher concentrations in adipocyte models. The protocols provided here serve as a foundation for designing rigorous experiments to advance our understanding of metabolic disorders.
References
- 1. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor gamma and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic disorders animal models [ibd-biotech.com]
T0070907 in Combination with Other Drugs: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0070907 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ, a nuclear receptor and transcription factor, is implicated in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][3] Its overexpression in various cancers has made it a target for therapeutic intervention.[3] this compound has demonstrated anti-tumor activity in several cancer cell lines by inhibiting proliferation, invasion, and migration.[3][4] Notably, it can enhance the efficacy of other anti-cancer treatments, such as radiation therapy, and shows potential for synergistic effects when combined with other chemotherapeutic agents.[5] These application notes provide an overview of the use of this compound in combination therapies and detailed protocols for preclinical research.
Mechanism of Action
This compound functions as a selective antagonist of PPARγ with a high binding affinity (Ki of 1 nM).[6][7] It covalently modifies a cysteine residue in the ligand-binding domain of PPARγ, which alters the receptor's conformation.[2] This conformational change inhibits the recruitment of coactivators and promotes the recruitment of corepressors to PPARγ target gene promoters, thereby blocking its transcriptional activity.[1][2] Beyond its PPARγ-dependent actions, this compound has also been shown to exert effects through PPARγ-independent mechanisms, including the modulation of signaling pathways like the FAK-MAPK pathway.[4]
This compound in Combination Therapies: Quantitative Data
The following tables summarize the quantitative data for this compound in combination with other anti-cancer agents.
| Drug/Treatment | Cell Line | This compound Concentration | Other Drug/Treatment Dose | Effect | Reference |
| Radiation | ME-180 (Cervical Cancer) | 50 µM | 4 Gy | Enhanced apoptosis, G2/M arrest, mitotic catastrophe, reduced colony formation.[4] | [4] |
| Radiation | HeLa (Cervical Cancer) | 50 µM | 4 Gy | Enhanced apoptosis. No significant effect on colony formation.[4] | [4] |
| Radiation | SiHa (Cervical Cancer) | Not specified | Not specified | G2/M arrest.[4] | [4] |
| Parameter | Value | Cell Line | Reference |
| Ki for PPARγ | 1 nM | Not applicable | [6][7] |
| Apparent Binding Affinity (IC50) | 1 nM | Not applicable | [2] |
Experimental Protocols
Combination of this compound with Radiation Therapy
This protocol is adapted from studies demonstrating the radiosensitizing effects of this compound in cervical cancer cell lines.[1][4]
Objective: To evaluate the synergistic effect of this compound and ionizing radiation on cancer cell survival, apoptosis, and cell cycle progression.
Cell Lines:
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ME-180 (human cervical carcinoma)
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HeLa (human cervical adenocarcinoma)
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SiHa (human cervical squamous cell carcinoma)
Materials:
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This compound (stock solution prepared in DMSO)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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6-well plates, 10 cm dishes
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X-ray irradiator
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Flow cytometer
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Annexin V-FITC Apoptosis Detection Kit
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Propidium Iodide (PI)
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RNase A
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Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
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Glutaraldehyde
Experimental Workflow:
Caption: Experimental workflow for evaluating the combination of this compound and radiation.
Protocols:
a) Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat as described in the workflow.
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At 24 or 48 hours post-irradiation, collect both floating and adherent cells.
-
Wash cells twice with cold PBS.
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Resuspend cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.[8]
b) Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat as described in the workflow.
-
At 12, 24, or 48 hours post-irradiation, harvest the cells by trypsinization.[4]
-
Wash cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
c) Colony Formation Assay
-
Treat cells in 10 cm dishes as described in the workflow.
-
Immediately after irradiation, trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the expected survival rate) into new 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a solution of 6% glutaraldehyde.[9]
-
Stain the colonies with 0.5% crystal violet.[9]
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Combination of this compound with Chemotherapeutic Agents
While specific protocols for combining this compound with chemotherapeutic agents like cisplatin (B142131), doxorubicin (B1662922), or PARP inhibitors are not extensively detailed in the available literature, the following protocols are adapted from studies using other PPARγ modulators in combination therapies. It is crucial to note that these protocols will likely require optimization for specific cell lines and experimental conditions.
a) this compound and Cisplatin Combination
Rationale: PPARγ ligands have been shown to synergize with platinum-based drugs.[10] This synergy may be sequence-dependent, with increased efficacy observed when the chemotherapeutic agent is administered before the PPARγ modulator.[11]
Objective: To determine the synergistic anti-proliferative effects of this compound and cisplatin.
Experimental Design:
-
Determine IC50 values: First, determine the IC50 values for this compound and cisplatin individually in the cancer cell line of interest using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Combination Studies:
-
Sequential Dosing: Treat cells with cisplatin for a defined period (e.g., 16 hours), wash out the drug, and then treat with this compound for a subsequent period (e.g., 48 hours).[11]
-
Co-administration: Treat cells with various concentrations of this compound and cisplatin simultaneously for a defined period (e.g., 72 hours).
-
-
Analysis: Assess cell viability and calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
b) this compound and Doxorubicin Combination
Rationale: PPARγ agonists have been shown to enhance the anti-cancer activity of doxorubicin in breast cancer cells.[12]
Objective: To evaluate the combined effect of this compound and doxorubicin on cancer cell viability.
Experimental Design:
-
Determine IC50 values: Determine the individual IC50 values for this compound and doxorubicin.
-
Combination Treatment: Treat cancer cells with a fixed concentration of this compound (e.g., at or below its IC50) in combination with a range of doxorubicin concentrations for 48-72 hours.
-
Analysis: Measure cell viability and analyze for synergistic effects.
c) this compound and PARP Inhibitor (e.g., Rucaparib) Combination
Rationale: The combination of PARP inhibitors with agents that induce DNA damage or affect DNA repair pathways is a promising therapeutic strategy.[6] While direct evidence for this compound is limited, exploring this combination is warranted based on the known effects of this compound on cell cycle and DNA damage response.[4][13]
Objective: To investigate the potential synergistic effects of this compound and a PARP inhibitor on cancer cell survival.
Experimental Design:
-
Determine IC50 values: Establish the individual IC50 values for this compound and the chosen PARP inhibitor.
-
Combination Treatment: Treat cells with a matrix of concentrations of both this compound and the PARP inhibitor.
-
Analysis: Assess cell viability and calculate synergy using methods like the Bliss independence or Loewe additivity models.
d) this compound and PI3K Inhibitor Combination
Rationale: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Combining PPARγ modulators with PI3K inhibitors has shown synergistic anti-leukemic effects.[14][15]
Objective: To assess the combined anti-proliferative effect of this compound and a PI3K inhibitor.
Experimental Design:
-
Determine IC50 values: Determine the individual IC50 values for this compound and the specific PI3K inhibitor.
-
Combination Treatment: Treat cells with combinations of this compound and the PI3K inhibitor at various concentrations.
-
Analysis: Evaluate cell viability and determine the nature of the drug interaction (synergy, additivity, or antagonism).
Signaling Pathways and Logical Relationships
This compound and Radiation Signaling Pathway
Caption: this compound enhances radiation-induced cell death through multiple mechanisms.
General Workflow for Combination Drug Screening
Caption: A generalized workflow for in vitro combination drug screening.
Conclusion
This compound, as a potent PPARγ antagonist, holds promise as a component of combination therapies for cancer. Its ability to sensitize cancer cells to radiation is supported by preclinical evidence. While its synergistic potential with various chemotherapeutic agents is plausible based on studies with other PPARγ modulators, further research is required to establish specific and optimized protocols for these combinations. The provided application notes and protocols offer a foundation for researchers to explore the therapeutic potential of this compound in combination with other anti-cancer agents.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. Apoptosis assay [bio-protocol.org]
- 7. medicine.uams.edu [medicine.uams.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. Synergy between PPARγ Ligands and Platinum-Based Drugs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapeutic Drugs Induce PPAR-γ Expression and Show Sequence-Specific Synergy with PPAR-γ Ligands in Inhibition of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increasing doxorubicin activity against breast cancer cells using PPARγ-ligands and by exploiting circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of PI3K Signaling Intensified the Antileukemic Effects of Pioglitazone: New Insight into the Application of PPARγ Stimulators in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T0070907 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of T0070907, a potent and selective PPARγ antagonist. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO up to 62.5 mg/mL.[2] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming (up to 60°C) and ultrasonication can aid in dissolving the compound.[2] Ensure the solution is clear before use.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: No, this compound is practically insoluble in water (< 0.1 mg/mL).[2] Direct dissolution in aqueous buffers or media will result in precipitation. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous medium.
Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the poor aqueous solubility of this compound. To avoid this, it is crucial to ensure rapid and thorough mixing during dilution. Adding the DMSO stock solution dropwise to the vortexing aqueous buffer can help. For in vivo studies or challenging in vitro systems, using co-solvents is recommended.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] At -20°C, the solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common solubility-related problems encountered during experiments with this compound.
Issue 1: Precipitate forms in the stock solution during storage.
-
Cause: The storage temperature may be too high, or the solvent may have absorbed moisture.
-
Solution:
-
Gently warm the vial to 60°C and sonicate until the precipitate redissolves.
-
For future preparations, ensure you are using anhydrous DMSO and store the stock solution at -80°C for long-term stability.[2]
-
Issue 2: Cloudiness or precipitation is observed in the final working solution in cell culture media.
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too high and causing cellular stress.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity.
-
If precipitation persists, consider preparing the working solution using a formulation with co-solvents such as PEG300 and Tween 80 for in vitro assays that can tolerate these excipients.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 62.5 | 225.10 | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 | ≥ 3.60 | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 | ≥ 3.60 | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 1 | ≥ 3.60 | [2] |
| DMF | 10 | - | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | - | |
| Water | < 0.1 | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Calculation: The molecular weight of this compound is 277.67 g/mol . To prepare a 10 mM solution, you will need 2.78 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 60°C and sonicate for a few minutes. d. Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 1 mg/mL Working Solution for In Vivo Studies
This protocol provides a formulation suitable for animal experiments.
-
Materials: 10 mg/mL this compound stock solution in DMSO, PEG300, Tween-80, Saline (0.9% NaCl in sterile water).
-
Procedure (for 1 mL of working solution): a. To 400 µL of PEG300, add 100 µL of the 10 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.[2] b. Add 50 µL of Tween-80 to the mixture and mix again until clear.[2] c. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[2] d. The final solution should be clear. Use this formulation immediately after preparation.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Simplified PPARγ Signaling Pathway and this compound Mechanism of Action
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes involved in adipogenesis and glucose metabolism.[5][6] Co-activators are recruited to this complex to enhance transcription.
This compound acts as a potent and selective antagonist of PPARγ.[1] It covalently binds to a cysteine residue (Cys313) in the ligand-binding domain of PPARγ.[7] This binding induces a conformational change that blocks the recruitment of co-activators and promotes the recruitment of co-repressors, thereby inhibiting the transcription of PPARγ target genes.[7]
Caption: this compound antagonism of the PPARγ signaling pathway.
References
- 1. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PPAR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
T0070907 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T0070907 in their experiments. The information addresses potential off-target effects and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show reduced proliferation and migration, but I'm not sure if it's a PPARγ-dependent effect. How can I verify this?
A1: this compound has been observed to inhibit proliferation and migration in cancer cells through both PPARγ-dependent and independent mechanisms.[1][2][3][4] At higher concentrations (typically 10 μM and above), off-target effects become more prominent.[1]
Troubleshooting Steps:
-
Molecular Controls: To distinguish between PPARγ-dependent and independent effects, it is crucial to use molecular controls. Transfecting cells with a dominant-negative PPARγ mutant or using PPARγ siRNA can help determine if the observed phenotype is solely due to PPARγ inhibition.[1][3][4] If the phenotype persists after molecular inhibition of PPARγ, it is likely an off-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment. PPARγ-dependent effects may occur at lower concentrations of this compound, while off-target effects might only appear at higher concentrations.
-
Rescue Experiment: Attempt to rescue the phenotype by activating PPARγ with an agonist. However, be aware that this compound is a potent antagonist and may not be easily outcompeted.
Q2: I'm observing G2/M phase cell cycle arrest in my experiments. Is this a known off-target effect of this compound?
A2: Yes, this compound can induce G2/M cell cycle arrest in a cell-type-specific manner.[5] This has been linked to a reduction in α- and β-tubulin protein levels.[5] Importantly, silencing PPARγ did not replicate this effect on tubulin levels, indicating a PPARγ-independent mechanism.[5]
Troubleshooting Steps:
-
Confirm Cell-Type Specificity: The effect on tubulin and cell cycle has been observed in ME180 and SiHa cervical cancer cells but not in HeLa cells.[5] If you are working with a different cell line, you may need to validate this effect.
-
Western Blot for Tubulin: To confirm the mechanism, perform a western blot to check the protein levels of α- and β-tubulin following this compound treatment.
-
Flow Cytometry: Use flow cytometry to quantify the percentage of cells in each phase of the cell cycle to confirm the G2/M arrest.
Q3: My results suggest that this compound is affecting the FAK-MAPK signaling pathway. Is this a documented off-target effect?
A3: Yes, this compound has been shown to suppress the FAK-MAPK pathway in a dose-dependent manner, independent of its effects on PPARγ.[1][2] This is characterized by a decrease in the phosphorylation of FAK and Erk1/2.[1]
Troubleshooting Steps:
-
Western Blot for Phospho-Proteins: To investigate this off-target effect, perform western blotting to analyze the phosphorylation status of FAK (at Tyr 397) and Erk1/2.[1][2] Compare the levels of phosphorylated proteins to the total protein levels.
-
Use of a MEK Inhibitor: As a positive control for pathway inhibition, you can treat your cells with a known MEK inhibitor and compare the effects on Erk1/2 phosphorylation to those of this compound.
Q4: I am seeing unexpected apoptosis in my cell culture after treatment with this compound. What could be the cause?
A4: While some studies report no significant effect on apoptosis in certain cancer cell lines[1][2][3][4], this compound has been found to induce rapid apoptosis in immature adipocytes through a PPARγ-independent mechanism involving oxidative stress.[6]
Troubleshooting Steps:
-
Cell-Type Consideration: The apoptotic effect appears to be highly cell-type specific. It was not observed in pre-adipocytes, mature adipocytes, or NIH-3T3 fibroblasts.[6]
-
Antioxidant Rescue: To test for the involvement of oxidative stress, you can co-treat the cells with an antioxidant, such as α-tocopherol, to see if it can inhibit the this compound-induced apoptosis.[6]
-
Apoptosis Assays: Quantify apoptosis using methods like Annexin V staining or a TUNEL assay to confirm the observation.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the on-target and off-target effects of this compound.
| Parameter | Target | Value | Reference |
| Binding Affinity (Ki) | PPARγ | 1 nM | [7] |
| IC50 | PPARγ | 1 nM | |
| Selectivity | PPARγ vs PPARα & PPARδ | >800-fold | [5] |
Table 1: On-Target Activity of this compound
| Off-Target Effect | Cell Line(s) | Effective Concentration | Observation | Reference |
| Inhibition of Proliferation | MDA-MB-231, MCF-7 | ≥ 10 μM | Dose-dependent decrease in cell proliferation. | [1] |
| Inhibition of Migration & Invasion | MDA-MB-231 | ≥ 1 μM | Dose-dependent decrease in cell migration and invasion. | [1] |
| Suppression of FAK-MAPK Pathway | MDA-MB-231 | Dose-dependent | Decrease in p-Erk1/2 and p-FAK. | [1] |
| G2/M Cell Cycle Arrest | ME180, SiHa | Not specified | Time-dependent increase in G2/M population. | [5] |
| Reduction of Tubulin Levels | ME180, SiHa | Not specified | Time-dependent decrease in α- and β-tubulin. | [5] |
| Induction of Apoptosis | Immature Adipocytes | Not specified | Rapid apoptosis within 2 hours. | [6] |
Table 2: Summary of Known Off-Target Effects of this compound
Experimental Protocols
1. Western Blot for FAK and Erk1/2 Phosphorylation
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Tyr397), FAK, p-Erk1/2, Erk1/2, and a loading control (e.g., actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
2. PPRE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a PPRE-luciferase reporter plasmid (e.g., 3XPPRE-mTK-pGL3) and a Renilla luciferase control plasmid.[2][4]
-
Cell Treatment: After transfection, treat cells with a PPARγ agonist (e.g., rosiglitazone) with or without various concentrations of this compound.[2][4]
-
Cell Lysis and Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or vehicle control for various time points (e.g., 12, 24, 48 hours).[5]
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 3. The PPARgamma antagonist this compound suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing T0070907 Concentration for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of T0070907, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, for maximum experimental inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective irreversible antagonist of PPARγ. It functions by covalently binding to the cysteine 313 residue within the ligand-binding domain of PPARγ.[1][2] This binding event alters the conformation of the receptor, which in turn blocks the recruitment of transcriptional coactivators and promotes the recruitment of corepressors, ultimately inhibiting the transcriptional activity of PPARγ.[1][2]
Q2: What is the reported IC₅₀ value for this compound?
A2: this compound exhibits a potent inhibitory effect on PPARγ with a reported IC₅₀ (half-maximal inhibitory concentration) of 1 nM.[3] This indicates that a very low concentration of the compound is sufficient to achieve 50% inhibition of PPARγ activity in biochemical assays.
Q3: Does this compound have off-target effects?
A3: this compound displays high selectivity for PPARγ, with over 800-fold greater selectivity for PPARγ compared to PPARα and PPARδ.[4] However, some studies suggest that at higher concentrations, this compound may exert effects through PPARγ-independent pathways.[5][6] Therefore, it is crucial to carefully titrate the concentration to minimize potential off-target effects.
Troubleshooting Guide
Issue 1: Suboptimal or no inhibition observed.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low to elicit a significant inhibitory effect in your specific experimental system.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Based on literature, concentrations ranging from 1 µM to 50 µM have been used effectively in cell-based assays.[7]
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Store the compound as recommended by the manufacturer, typically at -20°C. Prepare fresh working solutions from a stock solution for each experiment.
-
-
Possible Cause 3: Low PPARγ Expression. The target cells may have low endogenous expression of PPARγ, resulting in a diminished response to the antagonist.
-
Solution: Verify the expression level of PPARγ in your cell line using techniques such as Western blotting or qPCR. Consider using a cell line with known high PPARγ expression as a positive control.
-
Issue 2: High cell toxicity or unexpected off-target effects.
-
Possible Cause 1: Concentration is too high. Excessive concentrations of this compound can lead to cytotoxicity. For example, a CC50 of 2.7 µM has been reported in African green monkey OR6 cells after 72 hours.[1]
-
Solution: Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your specific cell line.
-
-
Possible Cause 2: PPARγ-independent effects. As mentioned, high concentrations may trigger off-target effects.[5][6]
-
Solution: Use the lowest effective concentration determined from your dose-response studies. Consider using a PPARγ knockout or knockdown cell line as a negative control to confirm that the observed effects are indeed PPARγ-dependent.
-
Experimental Protocols & Data
Dose-Response Analysis of this compound on PPARγ Activity
This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting PPARγ-mediated gene transcription using a luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀.
-
Summary of this compound Concentrations Used in Various Studies
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| 3T3-L1 | Adipogenesis Assay | 1 µM | Blocked induction of adipogenesis | [7] |
| ME-180 & SiHa | DNA Damage Repair Assay | 50 µM | Impaired repair of IR-induced DNA DSBs | [7] |
| ME-180 & SiHa | Cell Cycle Analysis | 0-50 µM | Decreased levels of DNA-PKcs and RAD51 proteins | [7] |
| Immature Adipocytes | Cytotoxicity Assay | 10 µM | Cytotoxicity in an adipocyte-specific manner | [7][8] |
| MDA-MB-231 & MCF-7 | PPRE Reporter Assay | Various concentrations | Reduced PPRE-mediated reporter activity | [6] |
Visualizing the Mechanism and Workflow
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Mechanism of this compound as a PPARγ antagonist.
Caption: Workflow for dose-response analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
T0070907 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of T0070907 in various solvents. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
This compound Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity and activity of this compound. Below is a summary of its solubility in common laboratory solvents and recommended storage conditions.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | ≥27.8 mg/mL (≥100 mM) | Can be soluble up to 62.5 mg/mL (225.10 mM) with ultrasonication and warming to 60°C.[1] It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2] |
| Ethanol | ≥4.77 mg/mL | Gentle warming and sonication may be required to achieve this concentration.[3] |
| 1 eq. HCl | 27.77 mg/mL (100 mM) | Provides a soluble option in an aqueous-based acidic solution.[4] |
| DMF | 10 mg/mL[5] | - |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[5] | Limited solubility in buffered aqueous solutions. |
| Water | < 0.1 mg/mL (insoluble)[1] | This compound is practically insoluble in water. |
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[1][6] | Can also be stored at 4°C for up to 2 years.[1] One supplier suggests room temperature storage for the solid form.[4] |
| In Solvent | -80°C | 1 to 2 years[1][2][6] | Recommended for long-term storage of stock solutions to minimize degradation. |
| In Solvent | -20°C | 1 month to 1 year[1][2] | Suitable for shorter-term storage of working aliquots. |
Note: While the provided information offers general stability guidelines, specific degradation kinetics for this compound in various solvents are not extensively published. For long-term experiments or when using custom solvent systems, it is highly recommended to perform a stability assessment.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound in a specific solvent under various temperature conditions.
Materials:
-
This compound solid powder
-
High-purity solvent of interest (e.g., DMSO, Ethanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution to a lower concentration (e.g., 100 µM) in the same solvent.
-
Aliquot Samples: Dispense the working solution into multiple autosampler vials for each temperature condition and time point.
-
Initial Analysis (T=0): Immediately analyze one of the freshly prepared aliquots via HPLC to establish the initial peak area of the intact this compound.
-
Incubation: Place the remaining vials in their respective temperature-controlled environments.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition and analyze it by HPLC.
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature to visualize the degradation profile.
-
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway of this compound
This compound is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] It has also been shown to exert effects through PPARγ-independent mechanisms, notably by affecting the FAK-MAPK signaling pathway.[7]
Caption: this compound signaling pathways, including PPARγ-dependent and -independent mechanisms.
Troubleshooting and FAQs
Q1: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A1: This may be due to the compound coming out of solution, which can happen especially at lower temperatures or if the solvent has absorbed moisture. Try gently warming the vial to 37°C and vortexing or sonicating to redissolve the compound.[3] If the precipitate does not dissolve, it may indicate degradation or that the solubility limit has been exceeded. It is advisable to prepare a fresh stock solution.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A2: Yes, inconsistent results can be a sign of compound degradation. This compound may be unstable in your specific cell culture medium or under the incubation conditions (e.g., 37°C, presence of serum). It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment. If the problem persists, consider performing a stability test of this compound in your cell culture medium using the protocol provided above.
Q3: Can I prepare a large volume of this compound in an aqueous buffer and store it for future use?
A3: This is not recommended. This compound has very low solubility in aqueous solutions, including buffers like PBS.[5] Preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use is the best practice. The stability of this compound in aqueous solutions is expected to be poor, and it is prone to precipitation.
Q4: How many times can I freeze and thaw my this compound stock solution in DMSO?
A4: While specific data on the impact of freeze-thaw cycles on this compound is not available, it is a general best practice to minimize the number of freeze-thaw cycles for any small molecule stock solution. Aliquoting your stock solution into smaller, single-use volumes is highly recommended to preserve the integrity of the compound.
Q5: What is the best way to prepare this compound for in vivo studies?
A5: For in vivo administration, this compound is often formulated in a vehicle containing a combination of solvents to improve solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[6] For example, a solution can be prepared by dissolving this compound in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween 80, and 45% saline.[6] It is crucial to prepare this formulation fresh and use it immediately.
References
Technical Support Center: Troubleshooting T0070907-Resistant Cell Lines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to T0070907, a potent and selective PPARγ antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with cell lines that exhibit resistance to this compound.
Q1: How can I confirm that my cell line is genuinely resistant to this compound?
A1: First, it is crucial to verify that the observed lack of response is due to true biological resistance rather than experimental artifacts.
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Confirm Compound Integrity: this compound can degrade if not stored properly. Verify the compound's purity and activity. If possible, test the same batch on a known sensitive cell line as a positive control.
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Perform a Dose-Response Analysis: Generate a dose-response curve by treating your cell line with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM). A resistant cell line will show a significantly right-shifted IC50 value or no response at all compared to sensitive lines.
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Measure Target Engagement: Assess whether this compound is engaging with its target, PPARγ. This can be done by measuring the expression of known PPARγ target genes (e.g., FABP4, LPL) via qPCR. In a resistant line, you may see a blunted or absent transcriptional response even at high concentrations of the antagonist.
Q2: What are the potential molecular mechanisms behind this compound resistance?
A2: Resistance to a PPARγ antagonist like this compound can arise from several molecular changes within the cell.
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Target Alteration: Mutations in the ligand-binding domain (LBD) of the PPARG gene can prevent this compound from binding effectively. This is a common mechanism of resistance for targeted therapies.
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Decreased Target Expression: The cell line may have downregulated the expression of PPARγ, reducing the number of available targets for the drug.
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Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of PPARγ, thereby maintaining their pro-survival or proliferative state.
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Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, preventing it from reaching its intracellular target.
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Metabolic Alterations: Cells might alter their metabolic pathways to become less dependent on the signaling regulated by PPARγ.
Q3: My compound and experimental setup seem fine. What is the next step to investigate the resistance mechanism?
A3: Once you have confirmed true biological resistance, the next step is to systematically investigate the underlying cause. The workflow below provides a structured approach.
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Sequence the PPARG Gene: Isolate genomic DNA or RNA from the resistant cells and sequence the ligand-binding domain of the PPARG gene to check for mutations.
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Analyze Protein and Gene Expression: Use Western Blot and qPCR to quantify the expression levels of PPARγ and key components of downstream or parallel signaling pathways.
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Conduct a Comparative Analysis: If you have access to the parental (sensitive) cell line, a comparative analysis (e.g., RNA-seq, proteomics) between the sensitive and resistant lines can provide a global view of the changes that led to resistance.
Data & Experimental Design
A crucial first step is to quantify the level of resistance. A dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 50 nM | 1x |
| Resistant Subclone 1 | This compound | 1250 nM | 25x |
| Resistant Subclone 2 | This compound | >10,000 nM | >200x |
Note: This table contains example data. Users should replace it with their own experimental results.
Visual Guides & Workflows
Visual diagrams help clarify complex biological processes and experimental plans.
Caption: Mechanism of this compound as a PPARγ antagonist.
Caption: Step-by-step workflow for troubleshooting resistance.
Caption: Overview of potential resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Dose-Response Curve Generation using MTT Assay
This protocol is for determining the IC50 of this compound on adherent cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical final concentration range would be 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50.
Protocol 2: PPARγ Target Gene Expression Analysis by qPCR
This protocol quantifies changes in the expression of PPARγ target genes.
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Cell Treatment: Treat cells in a 6-well plate with this compound (at 1x, 5x, and 10x the determined IC50) and a vehicle control for a suitable time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers for your target genes (e.g., FABP4, LPL) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR machine with a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: Sequencing of the PPARγ Ligand-Binding Domain (LBD)
This protocol is to identify potential mutations in the drug-binding site.
-
RNA/DNA Extraction: Extract total RNA or genomic DNA from both the parental (sensitive) and resistant cell lines. If starting from RNA, perform cDNA synthesis as described in Protocol 2.
-
PCR Amplification: Design primers flanking the coding region of the PPARγ LBD (typically exons 4-6). Perform PCR using a high-fidelity polymerase to amplify this region from the cDNA or gDNA.
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a single band of the correct size.
-
PCR Product Purification: Excise the band from the gel or use a PCR clean-up kit to purify the amplified DNA fragment.
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Sanger Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the sequence from the parental line or a reference sequence (e.g., from NCBI). Use sequence alignment software (e.g., SnapGene, Geneious) to identify any single nucleotide polymorphisms (SNPs) or other mutations.
Technical Support Center: Minimizing Cytotoxicity of T0070907 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of T0070907, a potent PPARγ antagonist.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause: this compound can induce cytotoxicity through PPARγ-independent mechanisms, primarily via the induction of oxidative stress.[1][2] This effect is particularly pronounced in certain cell types, such as immature adipocytes.[1][2]
Solutions:
-
Co-treatment with an Antioxidant: The most effective method to counteract this compound-induced cytotoxicity is the co-administration of a lipophilic antioxidant. α-tocopherol (a form of Vitamin E) has been shown to inhibit this compound-induced apoptosis.[1][2]
-
Recommendation: Pre-incubate cells with α-tocopherol for 18-24 hours before adding this compound.
-
Concentration Range for α-tocopherol: 1-100 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of α-tocopherol for your specific cell line.
-
-
Optimize this compound Concentration: High concentrations of this compound are more likely to induce off-target, cytotoxic effects.[3][4]
-
Recommendation: Perform a careful dose-response analysis to identify the lowest effective concentration of this compound for your experimental goals.
-
-
Cell Density: Low cell seeding density can render cells more susceptible to chemical insults.
-
Recommendation: Ensure an optimal cell seeding density for your specific cell line in your chosen plate format.
-
Problem 2: Inconsistent cytotoxicity results between different viability assays.
Possible Cause: Different cytotoxicity assays measure distinct cellular parameters. For example, an MTT assay measures metabolic activity, while a Lactate Dehydrogenase (LDH) assay measures membrane integrity. This compound's mechanism of action may impact these parameters differently.
Solutions:
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Use Multiple Assays: To obtain a comprehensive understanding of this compound's cytotoxic profile, it is advisable to use at least two different assays that measure distinct endpoints (e.g., metabolic activity, membrane integrity, apoptosis).
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Assay Validation: Ensure that this compound does not directly interfere with the assay components. For instance, some compounds can directly reduce MTT, leading to false-positive results. Run appropriate controls, including this compound in cell-free medium with the assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's cytotoxicity?
A1: this compound-induced cytotoxicity is often independent of its PPARγ antagonist activity.[1][2][3][4][5] The primary mechanism is believed to be the induction of oxidative stress, leading to apoptosis.[1][2] This is supported by the observation that antioxidants can rescue cells from this compound-induced cell death.[1][2]
Q2: Are there any alternatives to this compound that are less cytotoxic?
A2: Yes, another PPARγ antagonist, SR-202, has been shown to be significantly less cytotoxic than this compound, particularly in adipocyte differentiation assays.[1][2] If the primary goal of the experiment is to antagonize PPARγ without inducing cell death, SR-202 may be a suitable alternative.
Q3: How can I confirm that the observed cytotoxicity is due to this compound and not the solvent?
A3: Always include a vehicle control in your experiments. This control should consist of cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. If you observe significant cytotoxicity in the vehicle control, the solvent concentration may be too high for your cell line.
Q4: Can I use other antioxidants besides α-tocopherol?
A4: Yes, other lipophilic antioxidants such as tocotrienols, tert-butylhydroquinone, and butylated hydroxyanisole have also been shown to inhibit this compound-induced apoptosis.[1]
Data Presentation
Table 1: Comparison of Cytotoxicity between this compound and SR-202 in Immature Adipocytes
| Compound | Concentration | Observation | Reference |
| This compound | 10 µM | Induction of rapid apoptosis within 2 hours | [1][2] |
| SR-202 | Up to 400 µM | No significant cytotoxicity observed | [1][2][6] |
Table 2: Recommended Concentration Ranges for Troubleshooting this compound Cytotoxicity
| Reagent | Recommended Starting Concentration Range | Purpose |
| This compound | 0.1 - 10 µM | Determine lowest effective, non-toxic dose |
| α-tocopherol | 1 - 100 µM | Mitigate oxidative stress-induced cytotoxicity |
Experimental Protocols
Protocol 1: Co-treatment with α-tocopherol to Minimize this compound Cytotoxicity
Objective: To reduce the cytotoxic effects of this compound by pre-treating cells with the antioxidant α-tocopherol.
Materials:
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Cell line of interest
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Complete cell culture medium
-
This compound
-
α-tocopherol
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
α-tocopherol Pre-treatment:
-
Prepare a stock solution of α-tocopherol in a suitable solvent (e.g., ethanol).
-
Prepare a serial dilution of α-tocopherol in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the medium from the cells and replace it with the α-tocopherol-containing medium.
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Incubate for 18-24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the this compound solutions to the wells already containing the α-tocopherol medium.
-
Include appropriate controls:
-
Cells with medium only (no treatment)
-
Cells with α-tocopherol only
-
Cells with this compound only
-
Cells with vehicle control (solvent for both compounds)
-
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Comparative Cytotoxicity Assessment of this compound and SR-202
Objective: To compare the cytotoxic effects of this compound and SR-202 on a specific cell line.
Procedure:
-
Follow the steps outlined in Protocol 1 for cell seeding and treatment.
-
Prepare serial dilutions of both this compound and SR-202 in complete culture medium. A broader concentration range may be necessary for SR-202.
-
Include control groups for each compound and its respective vehicle.
-
Perform the MTT assay and data analysis as described in Protocol 1.
Mandatory Visualization
Caption: this compound's PPARγ-independent cytotoxicity pathway.
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. The PPARgamma antagonist this compound suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to control for PPARγ-independent effects of T0070907
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the PPARγ-independent effects of T0070907 in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed cellular effect is inconsistent with known PPARγ signaling. | The effect may be a PPARγ-independent (off-target) action of this compound. | 1. Perform a dose-response experiment to determine if the effect occurs at concentrations higher than those required for PPARγ antagonism. 2. Use a molecular approach to confirm PPARγ dependence (see experimental protocols below). 3. Test for known off-target effects such as oxidative stress or FAK-MAPK pathway inhibition. |
| This compound shows cytotoxicity in your cell line. | This compound has been reported to induce apoptosis in a PPARγ-independent manner, particularly in immature adipocytes, through oxidative stress.[1] | 1. Test a range of this compound concentrations to determine the cytotoxic threshold in your specific cell line. 2. Co-treat with an antioxidant (e.g., α-tocopherol) to see if it rescues the cytotoxic effect.[1] 3. Use an alternative PPARγ antagonist with a different chemical structure. |
| Inconsistent results in PPRE luciferase reporter assays at high this compound concentrations. | High concentrations of this compound (e.g., 10-20 μM) may have off-target effects that can lead to PPARγ-independent activation of the PPRE reporter.[2][3] | 1. Use the lowest effective concentration of this compound for PPARγ antagonism. 2. Corroborate reporter assay results with direct measurement of PPARγ target gene expression (e.g., via RT-qPCR). 3. Utilize a PPARγ null cell line as a negative control. |
Frequently Asked Questions (FAQs)
1. What are the known PPARγ-independent effects of this compound?
This compound has been shown to exert several effects that are not mediated by its interaction with PPARγ. These include:
-
Induction of Oxidative Stress and Apoptosis: In immature adipocytes, this compound can induce rapid apoptosis through a mechanism involving oxidative stress. This effect is not rescued by PPARγ agonists but can be inhibited by lipophilic antioxidants.[1]
-
Suppression of the FAK-MAPK Pathway: In breast cancer cells, this compound has been observed to decrease the phosphorylation of FAK (Focal Adhesion Kinase) and Erk1/2 (Extracellular signal-regulated kinases), suggesting an off-target effect on the FAK-MAPK signaling pathway.[3]
-
Alterations in Tubulin Levels: In some cervical cancer cell lines, this compound has been shown to reduce the protein levels of α- and β-tubulin in a time-dependent manner.[4]
2. At what concentrations are the off-target effects of this compound typically observed?
Off-target effects of this compound are generally seen at higher concentrations. While this compound is a potent PPARγ antagonist with an IC50 of 1 nM, its off-target effects are often reported in the micromolar range.[5] For example, in breast cancer cell lines, anti-proliferative effects were noted at 10 μM or higher.[2] It is crucial to perform a dose-response curve in your specific experimental system to distinguish between on-target and off-target effects.
| Effect | This compound Concentration | Target | Reference |
| PPARγ Antagonism | IC50 = 1 nM | PPARγ | [5] |
| Anti-proliferative effects in breast cancer cells | ≥ 10 µM | Off-target | [2] |
| Cytotoxicity in immature adipocytes | 10 µM | Off-target | [6] |
| Impaired repair of IR-induced DNA DSBs | 50 µM | Off-target | [6] |
3. How can I experimentally control for PPARγ-independent effects of this compound?
To ensure that the observed effects of this compound are indeed mediated by PPARγ, a combination of pharmacological and molecular biology approaches is recommended. The general workflow is to compare the effects of this compound in cells with and without functional PPARγ.
Key Experimental Protocols
PPARγ Knockdown using siRNA
This protocol describes the transient knockdown of PPARγ expression using small interfering RNA (siRNA).
Materials:
-
Cells of interest
-
siRNA targeting PPARγ and a non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
6-well plates
-
Reagents for Western blotting or RT-qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 75 pmol of siRNA (either PPARγ-targeting or scrambled control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Verification of Knockdown: After incubation, harvest the cells and verify the knockdown efficiency by measuring PPARγ protein levels (Western blot) or mRNA levels (RT-qPCR).
-
Experiment: Once knockdown is confirmed, treat the cells with this compound and assess the biological response of interest.
Expression of a Dominant-Negative PPARγ Mutant
This method involves overexpressing a mutant form of PPARγ that interferes with the function of the wild-type receptor. A commonly used dominant-negative mutant for human PPARγ contains mutations in the ligand-binding domain (e.g., L468A and E471A).
Materials:
-
Expression vector containing the dominant-negative PPARγ mutant (e.g., pcDNA3-hPPARγ-L468A/E471A)
-
Empty expression vector (as a control)
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Cells of interest
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For a 6-well plate, dilute 2.5 µg of plasmid DNA (dominant-negative or empty vector) in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Add the diluted DNA to the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the DNA-lipid complex to the cells.
-
Incubation and Treatment: Incubate the cells for 24-48 hours to allow for expression of the mutant protein. Then, treat with this compound and perform the desired assay.
PPRE Luciferase Reporter Assay
This assay measures the transcriptional activity of PPARγ.
Materials:
-
PPRE-luciferase reporter plasmid (containing PPAR response elements upstream of a luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Cells of interest
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with a PPARγ agonist (e.g., rosiglitazone) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Signaling Pathways and Logical Relationships
References
- 1. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 4. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: T0070907
Welcome to the technical support center for T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist for the nuclear receptor PPARγ.[1] Its primary mechanism of action involves the covalent modification of a specific cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain of PPARγ.[1] This irreversible binding alters the receptor's conformation, blocking the recruitment of transcriptional coactivators and promoting the recruitment of corepressors, thereby inhibiting PPARγ-mediated gene transcription.[1][2]
Q2: What is the selectivity of this compound for PPARγ over other PPAR isoforms?
A2: this compound exhibits high selectivity for PPARγ, with over 800-fold preference compared to PPARα and PPARδ.[3]
Q3: In what solvent should I dissolve this compound and what are the storage conditions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. In solvent, it can be stored at -80°C for up to two years or at -20°C for one year.[4]
Q4: What are the known off-target or PPARγ-independent effects of this compound?
A4: At higher concentrations, typically in the micromolar range, this compound can exert effects independent of its PPARγ antagonism.[5][6] These can be cell-type specific and include:
-
Suppression of the FAK-MAPK signaling pathway : This can lead to reduced cell proliferation, migration, and invasion.[5][7]
-
Reduction of tubulin protein levels : This can induce G2/M cell cycle arrest and apoptosis.[3][8][9][10]
-
Induction of oxidative stress : This has been observed specifically in immature adipocytes.[4][6]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure rapid mixing. For in vivo preparations, co-solvents like PEG300, Tween-80, or corn oil can be used.[4] If precipitation occurs, gentle warming and sonication can aid dissolution.[4] |
| No Effect Observed at Expected Concentrations | Cell line may have low PPARγ expression or be insensitive. | Confirm PPARγ expression in your cell model using Western blot or qPCR. It is also possible that the observed phenotype is not regulated by PPARγ in your specific experimental context. |
| Unexpected or Contradictory Results | PPARγ-independent (off-target) effects may be occurring, especially at higher concentrations. | To distinguish between PPARγ-dependent and -independent effects, include control experiments such as using a structurally different PPARγ antagonist (e.g., GW9662), or using siRNA to knock down PPARγ expression.[3] |
| High Cellular Toxicity | The concentration of this compound may be too high, leading to off-target cytotoxic effects. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a low concentration (in the nanomolar range) and titrate up. Monitor cell viability using methods like MTT or trypan blue exclusion. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (binding affinity) | 1 nM | Inhibition of [3H]rosiglitazone binding to PPARγ | [1] |
| IC50 (imatinib potentiation) | 1.4 µM (reduction from 4.2 µM) | KU812 cells | [11] |
Table 2: Effective Concentrations of this compound for Cellular Effects
| Effect | Concentration | Cell Line | Reference |
| Inhibition of adipogenesis | 1 µM | 3T3-L1 cells | [4] |
| Cytotoxicity in immature adipocytes | 10 µM | Adipocytes | [4] |
| Reduction of tubulin levels | 50 µM | ME180 and SiHa cells | [4] |
| G2/M cell cycle arrest | 50 µM | ME180 and SiHa cells | [3] |
| Inhibition of cell proliferation, migration, and invasion | 1 µM and higher | MDA-MB-231 breast cancer cells | [12] |
Experimental Protocols
1. General Cell Culture Treatment Protocol
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Cell Seeding : Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment : Dilute the this compound stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Incubation : Incubate the cells for the desired period as determined by your experimental design.
2. Western Blot Analysis for Protein Expression
-
Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody of interest (e.g., anti-PPARγ, anti-p-Erk1/2, anti-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Adipocyte Differentiation Inhibition Assay (Oil Red O Staining)
-
Cell Culture : Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.
-
Induction of Differentiation : Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX), with or without the addition of this compound at the desired concentration.
-
Staining : After the differentiation period (typically 7-14 days), wash the cells with PBS and fix with 10% formalin. Stain the lipid droplets with Oil Red O solution.
-
Quantification : Elute the stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow when using this compound.
Caption: PPARγ-dependent signaling pathway inhibited by this compound.
Caption: PPARγ-independent (off-target) effects of this compound.
Caption: A logical workflow for experiments using this compound.
References
- 1. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PPARγ Antagonist this compound Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 8. PPARgamma Inhibitors as Novel Tubulin-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a PPAR γ inhibitor, induced G2/M arrest enhances the effect of radiation in human cervical cancer cells through mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPARgamma inhibitors reduce tubulin protein levels by a PPARgamma, PPARdelta and proteasome-independent mechanism, resulting in cell cycle arrest, apoptosis and reduced metastasis of colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Efficacy of T0070907
Welcome to the technical support center for T0070907, a potent and selective PPARγ antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question: My in vivo experiment with this compound is showing no or low efficacy. What are the possible reasons?
Answer: Several factors could contribute to a lack of efficacy in your in vivo model. Consider the following troubleshooting steps:
-
Formulation and Solubility: this compound is poorly soluble in aqueous solutions. Improper formulation can lead to precipitation of the compound upon injection, reducing its bioavailability.
-
Dose and Administration Route: The dose and route of administration are critical for achieving therapeutic concentrations at the target site.
-
Solution: Review the literature for doses used in similar in vivo models. Doses ranging from 1 mg/kg to 20 mg/kg have been reported in mice.[3] Intraperitoneal (i.p.) injection is a common administration route. The dosing frequency is also important; daily administration has been used in some studies.
-
-
Compound Stability: The stability of the this compound formulation can impact its efficacy.
-
Solution: Prepare the formulation immediately before use. If storage is necessary, it should be done at -20°C for the powder and -80°C for solutions in solvent, for up to one year.[1]
-
-
Animal Model and Tumor Biology: The specific animal model and the molecular characteristics of the tumor can influence the response to this compound.
-
Off-Target Effects: this compound has been shown to have off-target effects, such as on the FAK-MAPK signaling pathway, which could potentially counteract its anti-tumor activity in some contexts.[6]
-
Solution: Analyze downstream signaling pathways (e.g., FAK, ERK) in your tumor samples to assess for off-target engagement.
-
Question: I am observing unexpected toxicity or adverse effects in my animal model. What should I do?
Answer: Toxicity can arise from the compound itself or the vehicle used for administration.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals.
-
Solution: Reduce the percentage of DMSO in your formulation. A common recommendation is to keep the DMSO concentration below 10%.[2] Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model.
-
-
Compound-Specific Toxicity: While specific in vivo toxicity data for this compound is limited in publicly available literature, high doses of any compound can lead to adverse effects.
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal strain and model. Monitor animals daily for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. If toxicity is observed, reduce the dose or dosing frequency.
-
-
Route of Administration: The route of administration can influence local and systemic toxicity.
-
Solution: Ensure proper i.p. injection technique to avoid accidental injection into organs.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8] It binds to PPARγ with high affinity, preventing the recruitment of coactivators and thereby inhibiting the transcription of PPARγ target genes.[8][9] Additionally, this compound has been shown to exert PPARγ-independent effects, including the suppression of the FAK-MAPK signaling pathway.[5][6]
Q2: How should I prepare a stock solution and formulation of this compound for in vivo use?
A2: this compound is soluble in DMSO.[2][10] For in vivo studies, a common formulation involves dissolving this compound in a minimal amount of DMSO and then further diluting it with a mixture of PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is crucial to prepare this solution fresh for each use and sonicate if necessary to ensure complete dissolution.
Q3: What are the known off-target effects of this compound?
A3: In vitro studies have shown that this compound can have off-target effects, most notably on the FAK-MAPK signaling pathway.[5][6] This can lead to PPARγ-independent cellular effects. The in vivo relevance of these off-target effects is still under investigation. It has also been noted that this compound can induce apoptosis in immature adipocytes through oxidative stress in a PPARγ-independent manner.[11]
Q4: What are the recommended dosages for in vivo studies?
A4: The optimal dosage of this compound can vary depending on the animal model and the specific research question. Doses reported in the literature for mouse models range from 1 mg/kg to 20 mg/kg, administered via intraperitoneal injection.[3] One study on a pancreatic cancer xenograft model in mice used a daily oral administration of 5 mg/kg/day. It is advisable to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Quantitative Data Summary
The following table summarizes available quantitative data on the in vivo efficacy of this compound in different cancer models.
| Cancer Type | Animal Model | Cell Line | This compound Dose & Route | Treatment Schedule | Outcome | Reference |
| Pancreatic Cancer | SCID Mice | Capan-1 | 5 mg/kg/day, oral | Daily for 4 weeks | Reduced number and volume of liver metastases | |
| Pancreatic Cancer | Nude Mice | HPAC | 5 mg/kg, i.p. | Three times a week for 4 weeks | Inhibited tumor growth | [10] |
| Breast Cancer | - | MDA-MB-231 | - | - | Dose-dependent reduction in cell migration and invasion (in vitro) | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vivo Pancreatic Cancer Xenograft Model
This protocol is based on studies using the Capan-1 human pancreatic cancer cell line.[4][5][7][11][13]
1. Cell Culture:
- Culture Capan-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Animal Model:
- Use immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
3. Tumor Cell Implantation:
- Subcutaneous Model: Inject 1 x 10^6 Capan-1 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
- Orthotopic Model: Surgically implant 1 x 10^6 Capan-1 cells into the pancreas of anesthetized mice.
4. This compound Formulation and Administration:
- Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Prepare this solution fresh daily.
- Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment. Administer this compound at a dose of 5 mg/kg daily via oral gavage or intraperitoneal injection. A control group should receive the vehicle alone.
5. Monitoring and Endpoint:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal weight and overall health daily.
- At the end of the study (e.g., 4 weeks or when tumors reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., histology, western blot for target proteins).
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
References
- 1. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PPAR | TargetMol [targetmol.com]
- 3. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capan‑1 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 5. Capan-1 Cell Line - Creative Biogene [creative-biogene.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Capan-1 Tumour Model - Pancreatic Cancer | Antineo [antineo.fr]
- 8. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capan1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. The PPARgamma antagonist this compound suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor mouse xenograft model [bio-protocol.org]
Validation & Comparative
A Comparative Guide to Validating T0070907 as a PPARγ Antagonist
For researchers and professionals in drug development, rigorous validation of molecular tools is paramount. This guide provides an objective comparison of T0070907, a potent and selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonist, with other relevant alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of its mechanism and experimental workflows.
Quantitative Comparison of PPARγ Antagonists
The following table summarizes the binding affinities and functional potencies of this compound in comparison to other commonly used PPARγ antagonists. This compound distinguishes itself with a particularly high affinity for PPARγ.
| Compound | Assay Type | Target | IC50 / Ki | Selectivity | Mechanism of Action |
| This compound | Radioligand Binding Assay | Human PPARγ | 1 nM (Ki)[1] | >800-fold vs PPARα & PPARδ[2] | Covalent, Irreversible |
| Reporter Gene Assay | Human PPARγ | 71.8 nM (IC50) | - | Inhibition of transcription | |
| GW9662 | Radioligand Binding Assay | Human PPARγ | 3.3 nM (IC50)[3] | ~10-fold vs PPARα, ~600-fold vs PPARδ[3] | Covalent, Irreversible |
| SR202 | Reporter Gene Assay | Human PPARγ | 140 µM (IC50)[4] | Selective for PPARγ | - |
| BADGE | Adipocyte Differentiation | Murine Preadipocytes | µM range | Selective for PPARγ | Reversible |
Mechanism of this compound Antagonism
This compound acts as a potent and selective antagonist of PPARγ through a covalent modification mechanism. It specifically targets and forms a covalent bond with a cysteine residue (Cys313 in human PPARγ2) located within the ligand-binding domain (LBD) of the receptor.[5][6] This irreversible binding induces a conformational change in the PPARγ protein.
This altered conformation has two critical consequences for the receptor's function:
-
Blocks Co-activator Recruitment: The conformational change prevents the recruitment of transcriptional co-activators, which are essential for initiating the transcription of PPARγ target genes.[5][6]
-
Promotes Co-repressor Recruitment: The altered structure of the LBD facilitates the binding of transcriptional co-repressors, such as NCoR, which actively suppress gene transcription.[5][6]
By both inhibiting the binding of activating molecules and promoting the binding of repressive molecules, this compound effectively silences the transcriptional activity of PPARγ.
Experimental Protocols for Validation
Validating the antagonistic activity of this compound on PPARγ involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activation of PPARγ in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
A PPARγ expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing a known PPARγ agonist (e.g., Rosiglitazone) at its EC50 concentration.
-
Cells are then treated with a serial dilution of this compound or other antagonists.
-
-
Luciferase Assay:
-
Following a 24-hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The percentage of inhibition is calculated relative to the agonist-only control.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This biochemical assay directly measures the ability of a compound to disrupt the interaction between the PPARγ LBD and a co-activator peptide.
Protocol:
-
Reagents:
-
GST-tagged PPARγ Ligand-Binding Domain (LBD).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled co-activator peptide (e.g., from SRC-1 or TRAP220) (acceptor fluorophore).
-
PPARγ agonist (e.g., Rosiglitazone).
-
This compound and other test compounds.
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-PPARγ-LBD.
-
Add the test compound (this compound or other antagonists) at various concentrations.
-
Add a fixed concentration of the PPARγ agonist (typically at its EC80).
-
Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-labeled co-activator peptide.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm for Terbium and ~520 nm for Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Determine the percent inhibition relative to the agonist-only control and calculate the IC50 value.
-
Glutathione S-Transferase (GST) Pull-Down Assay for Co-repressor Recruitment
This assay is used to demonstrate that an antagonist promotes the interaction between PPARγ and a transcriptional co-repressor.
Protocol:
-
Protein Expression and Purification:
-
Express and purify GST-tagged PPARγ-LBD and a His-tagged co-repressor protein (e.g., a fragment of NCoR).
-
-
Binding Reaction:
-
Immobilize the GST-PPARγ-LBD on glutathione-sepharose beads.
-
Incubate the beads with this compound or a vehicle control.
-
Add the purified His-NCoR protein to the beads and incubate to allow for binding.
-
-
Washing and Elution:
-
Wash the beads several times with a binding buffer to remove non-specific interactions.
-
Elute the protein complexes from the beads using a buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-His antibody to detect the presence of the co-repressor. An increased amount of co-repressor in the this compound-treated sample compared to the control indicates enhanced recruitment.
-
Adipocyte Differentiation Assay
This cell-based functional assay assesses the ability of a compound to inhibit the differentiation of pre-adipocytes into mature adipocytes, a process driven by PPARγ activation.
Protocol:
-
Cell Culture:
-
Culture 3T3-L1 pre-adipocytes in a growth medium until confluent.
-
-
Induction of Differentiation:
-
Two days post-confluency, induce differentiation by switching to a differentiation medium containing insulin, dexamethasone, and IBMX, along with a PPARγ agonist (e.g., Rosiglitazone).
-
Treat the cells with various concentrations of this compound or other antagonists.
-
-
Maturation:
-
After 2-3 days, replace the differentiation medium with a maturation medium containing insulin, replenishing it every 2-3 days.
-
-
Assessment of Differentiation:
-
After 8-10 days, assess adipocyte differentiation by:
-
Oil Red O Staining: Fix the cells and stain them with Oil Red O, which specifically stains the lipid droplets in mature adipocytes. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: Measure the mRNA levels of adipocyte-specific markers such as aP2 and adipsin by RT-qPCR.
-
-
Experimental Workflow for Validating a Novel PPARγ Antagonist
The following diagram outlines a logical workflow for the comprehensive validation of a potential PPARγ antagonist, starting from initial screening to detailed mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, goat 800 x 20 μL assays [thermofisher.com]
- 4. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle for PPARγ: T0070907 versus Rosiglitazone in Functional Assays
In the intricate world of nuclear receptor modulation, the peroxisome proliferator-activated receptor gamma (PPARγ) stands as a critical regulator of cellular metabolism, differentiation, and inflammation. The functional outcomes of engaging this receptor can be dramatically opposing, a fact starkly illustrated by the actions of the antagonist T0070907 and the agonist rosiglitazone (B1679542). This guide provides a comprehensive comparison of these two widely studied compounds in key functional assays, offering researchers a clear perspective on their differential effects and the experimental frameworks used to elicit these findings.
This compound is a potent and selective antagonist of PPARγ, effectively blocking its activity, while rosiglitazone is a well-known high-affinity agonist that activates the receptor.[1] Their opposing mechanisms of action provide a powerful toolset for dissecting the physiological roles of PPARγ and for the development of novel therapeutics. This comparison will delve into their performance in reporter gene assays, adipocyte differentiation assays, and co-regulator recruitment assays, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of this compound and Rosiglitazone Activity
The following tables summarize the key quantitative data from functional assays comparing the activity of this compound and rosiglitazone.
| Functional Assay | Compound | Parameter | Value | Cell Line/System |
| Binding Affinity | This compound | IC50 (inhibition of [3H]rosiglitazone binding) | 1 nM | In vitro |
| Rosiglitazone | Kd | 40 nM | In vitro | |
| Reporter Gene Assay | This compound | IC50 (inhibition of rosiglitazone-induced activity) | ~100 nM | MDA-MB-231 and MCF-7 cells |
| Rosiglitazone | EC50 | 60 nM | - | |
| Adipocyte Differentiation | This compound | - | Blocks agonist-induced differentiation | 3T3-L1 cells |
| Rosiglitazone | - | Promotes differentiation | 3T3-L1 cells |
Unraveling the Mechanism: The PPARγ Signaling Pathway
The differential effects of this compound and rosiglitazone stem from their distinct interactions with the PPARγ receptor, leading to opposing downstream signaling events. Rosiglitazone, as an agonist, binds to PPARγ, inducing a conformational change that promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins.[2] This coactivator complex then initiates the transcription of target genes involved in adipogenesis, glucose metabolism, and anti-inflammatory responses.
Conversely, this compound, as an antagonist, also binds to the PPARγ receptor but induces a different conformational change. This change prevents the release of corepressors and actively promotes their recruitment, thereby silencing the transcription of PPARγ target genes.[1][3]
Caption: Agonist vs. Antagonist PPARγ Signaling.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to enable researchers to replicate and build upon these findings.
Reporter Gene Assay
This assay quantifies the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.
Experimental Workflow:
Caption: Reporter Gene Assay Workflow.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or Cos-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with a PPARγ expression plasmid, a firefly luciferase reporter plasmid containing PPAR response elements (PPREs), and a Renilla luciferase plasmid for normalization.[4][5] Transfection is typically performed using a lipid-based reagent.[6]
-
-
Compound Treatment:
-
After transfection, cells are treated with varying concentrations of rosiglitazone (as an agonist) or this compound (as an antagonist) in the presence of a fixed concentration of rosiglitazone.
-
A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.[5]
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
-
Adipocyte Differentiation Assay
This assay assesses the ability of compounds to induce or inhibit the differentiation of preadipocytes into mature adipocytes, a key process regulated by PPARγ.
Experimental Workflow:
Caption: Adipocyte Differentiation Assay Workflow.
Methodology:
-
Cell Culture:
-
3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.
-
-
Induction of Differentiation:
-
Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.[7][8][9]
-
-
Compound Treatment:
-
Cells are treated with rosiglitazone to promote differentiation or with this compound to inhibit rosiglitazone-induced differentiation.
-
-
Maturation and Staining:
-
After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days, followed by DMEM with 10% FBS for an additional 2-4 days until mature adipocytes are formed.
-
Lipid accumulation, a marker of adipocyte differentiation, is visualized by staining with Oil Red O.[7][8][9][10]
-
-
Quantification:
-
The extent of differentiation can be quantified by extracting the Oil Red O stain from the cells and measuring its absorbance.
-
Co-regulator Recruitment Assay
This in vitro assay directly measures the ability of a ligand to promote the interaction of PPARγ with either coactivator or corepressor proteins.
Methodology:
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is a common method for studying protein-protein interactions.
-
Recombinant PPARγ ligand-binding domain (LBD) is incubated with the test compound (rosiglitazone or this compound).
-
A fluorescently labeled coactivator (e.g., SRC1, PGC-1α) or corepressor (e.g., NCoR, SMRT) peptide is added to the mixture.
-
The interaction between PPARγ and the co-regulator peptide brings the fluorescent labels into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal that can be measured.
-
Rosiglitazone is expected to increase the FRET signal with coactivator peptides, while this compound is expected to increase the signal with corepressor peptides.[1][3]
-
References
- 1. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PPARγ in the Transcriptional Control by Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
T0070907: A Comparative Analysis of Cross-Reactivity with PPAR Isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity of T0070907, a widely used PPARγ antagonist, with other PPAR isoforms, supported by experimental data and protocols.
This compound is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1][2] Its high affinity for PPARγ has made it an invaluable tool for elucidating the physiological and pathological roles of this receptor. However, its utility is intrinsically linked to its selectivity. This guide examines the binding affinity of this compound across the three PPAR isoforms: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ.
Quantitative Comparison of Binding Affinity
Experimental data demonstrates the high selectivity of this compound for PPARγ over the other two isoforms. The binding affinity is commonly measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | PPARγ | PPARα | PPARδ | Selectivity (over PPARα) | Selectivity (over PPARδ) |
| This compound | IC50: 1 nM | Ki: 0.85 µM | Ki: 1.8 µM | >800-fold | >800-fold |
Data compiled from references[3][4][5].
As the data indicates, this compound exhibits a nanomolar affinity for PPARγ, while its affinity for PPARα and PPARδ is in the micromolar range, confirming its high selectivity.[3][4]
Mechanism of Action and Isoform Interaction
This compound acts as an irreversible antagonist to PPARγ by covalently modifying a cysteine residue (Cys285) within the ligand-binding pocket.[6] This covalent binding locks the receptor in a conformation that promotes the recruitment of corepressors and blocks the binding of coactivators, thereby inhibiting its transcriptional activity.
While its interaction with PPARα and PPARδ is significantly weaker, the high concentrations required for off-target effects should be considered in experimental design. The >800-fold selectivity implies that at concentrations where this compound effectively inhibits PPARγ, its impact on PPARα and PPARδ is minimal.[4][5]
Experimental Protocols
The binding affinity and selectivity of this compound are typically determined using a Scintillation Proximity Assay (SPA). This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the PPAR ligand-binding domain (LBD).
Scintillation Proximity Assay (SPA) Protocol
Objective: To determine the IC50 and Ki values of this compound for PPARα, PPARδ, and PPARγ.
Materials:
-
GST-tagged PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs)
-
Radiolabeled ligands: [³H]-Rosiglitazone (for PPARγ), [³H]-GW2433 (for PPARα and PPARδ)
-
This compound
-
SPA buffer (e.g., 10 mM KH2PO4, 10 mM K2HPO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.1)
-
Polylysine-coated SPA beads
-
96-well microplates
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well microplate containing SPA buffer, a fixed concentration of the respective GST-PPAR-LBD, and the corresponding radiolabeled ligand.
-
This compound is added in a range of increasing concentrations to the wells. A control group with no this compound is included.
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
A suspension of polylysine-coated SPA beads is then added to each well. The GST-tagged PPAR-LBDs bind to the beads.
-
When the radiolabeled ligand is bound to the PPAR-LBD, it is in close proximity to the scintillant embedded in the beads, leading to the emission of light that can be detected by a scintillation counter.
-
Unbound radiolabeled ligand in the solution is too far from the beads to produce a signal.
-
The plates are read in a scintillation counter to measure the light emitted from each well.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the radiolabeled ligand binding (IC50). These values can then be used to calculate the inhibition constant (Ki).[7]
Caption: Workflow for determining binding affinity using SPA.
Comparative Signaling Pathways of PPAR Isoforms
All three PPAR isoforms are ligand-activated transcription factors that regulate gene expression by forming a heterodimer with the Retinoid X Receptor (RXR).[8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. Despite this common mechanism, the three isoforms have distinct physiological roles due to their different tissue distributions, ligand specificities, and target gene profiles.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[9] It is a major regulator of lipid and lipoprotein metabolism.[10] Key target genes include those involved in fatty acid uptake and oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[10]
-
PPARγ: Highly expressed in adipose tissue, as well as in the colon and macrophages.[1] It is a master regulator of adipogenesis and plays a critical role in glucose homeostasis and insulin (B600854) sensitivity.[1][2] Target genes include CD36, which is involved in fatty acid uptake, and adiponectin, an insulin-sensitizing hormone.[1]
-
PPARδ (β/δ): Ubiquitously expressed, with high levels in skeletal muscle, adipose tissue, and the heart.[11] It is involved in fatty acid oxidation and energy homeostasis.[11][12] Target genes include Pyruvate Dehydrogenase Kinase 4 (PDK4) and Angiopoietin-like 4 (ANGPTL4), which are involved in glucose and lipid metabolism.[12]
References
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. This compound | PPAR | TargetMol [targetmol.com]
- 4. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
Genetic Validation of T0070907's Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the molecular target of a chemical probe is a critical step in drug discovery. This guide provides a comprehensive comparison of T0070907, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), with other alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the associated signaling pathways to facilitate a thorough understanding of this compound's mechanism of action and the genetic validation of its target.
This compound is a widely utilized chemical tool for studying the biological functions of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] This guide delves into the genetic and pharmacological evidence that confirms PPARγ as the primary target of this compound and compares its performance with other commonly used PPARγ antagonists.
Comparative Analysis of PPARγ Antagonists
This compound distinguishes itself through its high potency and selectivity. However, a comprehensive evaluation necessitates comparison with other antagonists such as GW9662 and the more recently developed dual-site inhibitor, SR16832. The following table summarizes their key characteristics based on available experimental data.
| Feature | This compound | GW9662 | SR16832 |
| Primary Target | PPARγ | PPARγ | PPARγ (dual-site)[2] |
| Mechanism of Action | Covalent antagonist, binds to Cys285 in the ligand-binding domain, promotes corepressor (NCoR) recruitment.[3][4] | Irreversible covalent antagonist, binds to Cys285 in the ligand-binding pocket. | Dual-site covalent inhibitor, targeting both the orthosteric and an allosteric site.[2] |
| Binding Affinity | IC₅₀ = 1 nM | IC₅₀ = 3.3 nM | Not explicitly reported, but qualitatively superior to GW9662 and this compound.[2] |
| Selectivity | >800-fold for PPARγ over PPARα and PPARδ. | High selectivity for PPARγ over PPARα and PPARδ. | High for PPARγ.[2] |
| Inhibition of Allosteric Activation | Does not effectively block allosteric activation.[5] | Does not effectively block allosteric activation.[5] | Effectively blocks both orthosteric and allosteric activation.[5] |
Genetic Validation of PPARγ as the Target of this compound
Genetic validation provides the most compelling evidence for the on-target activity of a compound. Studies employing techniques such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and dominant-negative mutants have been crucial in confirming that the cellular effects of this compound are mediated through PPARγ.
In breast cancer cell lines, the inhibitory effect of this compound on cell invasion was significantly diminished when PPARγ was knocked down using shRNA or when a dominant-negative PPARγ mutant (Δ462) was expressed.[6][7] This demonstrates that the anti-invasive effects of this compound are largely dependent on the presence and function of PPARγ.[6][7]
However, it is also important to note that some studies have reported PPARγ-independent effects of this compound. For instance, in certain cervical cancer cell lines, while this compound treatment led to a decrease in PPARγ protein levels, silencing of PPARγ did not fully replicate all the effects of the compound, suggesting the involvement of other mechanisms.[8] Another study found that this compound can induce apoptosis in immature adipocytes through oxidative stress in a PPARγ-independent manner.[9]
The workflow for genetically validating a drug target like PPARγ for a compound such as this compound is outlined below.
Key Experimental Protocols
Accurate and reproducible experimental design is paramount for target validation studies. Below are detailed protocols for key assays used to characterize the activity of this compound and its alternatives.
PPARγ Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to modulate the transcriptional activity of PPARγ.
Materials:
-
HEK293T cells
-
Expression plasmid for a Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain (Gal4-PPARγ LBD)
-
Luciferase reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving luciferase expression (e.g., pFR-Luc)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound, GW9662, SR16832, and a PPARγ agonist (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
Protocol:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the Gal4-PPARγ LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing the antagonist (this compound, GW9662, or SR16832) or vehicle (DMSO).
-
Incubate for a specified period (e.g., 4-6 hours).
-
Add the PPARγ agonist (e.g., Rosiglitazone) at various concentrations to the appropriate wells.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Data is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Adipocyte Differentiation Assay
This assay assesses the ability of compounds to inhibit the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARγ.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound or other antagonists
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol (B130326) (60% and 100%)
Protocol:
-
Plate 3T3-L1 preadipocytes and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing the test compound (this compound) or vehicle.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-15 minutes.
-
Wash extensively with water to remove unbound dye.
-
Elute the stain with 100% isopropanol and quantify the absorbance at ~500 nm to measure lipid accumulation.
Co-Immunoprecipitation (Co-IP) for PPARγ-NCoR Interaction
This technique is used to demonstrate the this compound-induced recruitment of the NCoR corepressor to PPARγ.
Materials:
-
Cells expressing endogenous or overexpressed PPARγ
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against PPARγ
-
Antibody against NCoR
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-PPARγ antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-NCoR antibody to detect the co-immunoprecipitated corepressor.
Signaling Pathways Modulated by this compound
This compound, through its antagonism of PPARγ, can influence several downstream signaling pathways. Understanding these pathways is crucial for interpreting the full spectrum of its cellular effects.
PPARγ Signaling and Coregulator Recruitment
This compound functions by altering the conformation of the PPARγ ligand-binding domain. This conformational change prevents the recruitment of coactivators and promotes the binding of corepressors like NCoR, leading to the repression of PPARγ target gene transcription.
Crosstalk with Wnt/β-catenin and MAPK Signaling
The activity of PPARγ is intertwined with other major signaling cascades. For instance, there is a well-documented inverse relationship between PPARγ and the Wnt/β-catenin pathway, where activation of one often leads to the inhibition of the other. This compound, by inhibiting PPARγ, may indirectly influence Wnt/β-catenin signaling.
Furthermore, some of the PPARγ-independent effects of this compound have been linked to the modulation of the FAK-MAPK signaling pathway, which is involved in cell proliferation, migration, and survival.[7]
References
- 1. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 4. rcsb.org [rcsb.org]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T0070907 and Novel PPARγ Antagonists for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the well-characterized Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonist, T0070907, and other novel antagonists. PPARγ, a nuclear receptor and transcription factor, is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] While PPARγ agonists like the thiazolidinedione (TZD) class are used to treat type 2 diabetes, their over-activation can lead to adverse effects such as weight gain and congestive heart failure.[1] This has spurred the development of PPARγ antagonists as potential therapeutics for a range of conditions, including cancer, endocrine resistance, and metabolic disorders.[1][3] This document outlines the mechanisms of action, comparative performance data, and detailed experimental protocols relevant to the study of these inhibitors.
Comparative Inhibitor Performance
The efficacy of a PPARγ antagonist is determined by its binding affinity, selectivity, and functional impact on cellular processes. This compound is a highly potent and selective irreversible antagonist, often used as a benchmark in research. It covalently modifies a cysteine residue (Cys313 or Cys285, depending on the isoform/numbering) within the ligand-binding domain (LBD) of PPARγ.[1][4][5] This action blocks the recruitment of transcriptional coactivators and promotes the binding of corepressors, thereby inhibiting PPARγ's transcriptional activity.[5][6]
The following table summarizes key quantitative data for this compound and other notable PPARγ antagonists.
| Inhibitor | Type | Target(s) | IC50 / Ki / Kd | Key Findings & Mechanism |
| This compound | Covalent Antagonist / Inverse Agonist | PPARγ | Ki: 1 nM[4][7] IC50: 1 nM[8] | A potent and selective irreversible antagonist that covalently modifies Cys313.[5] It displays over 800-fold selectivity for PPARγ over PPARα and PPARδ. Blocks agonist-induced coactivator recruitment, promotes corepressor binding, and inhibits adipogenesis.[5] |
| GW9662 | Covalent Antagonist | PPARγ | Not specified in results | Also covalently modifies Cys285 to block the ligand binding pocket.[1][6] Used to induce ferroptosis and disulfidptosis in cancer cells.[9] Some studies suggest it has less impact on basal transcription compared to this compound.[6] |
| BADGE | Antagonist | PPARγ | Kd(app): 100 µM[4] | Antagonizes agonist-induced transcriptional activity and blocks adipocyte differentiation.[4] Shows selectivity over PPARα and PPARδ.[4] Has been shown to suppress immune reactions in animal models.[10] |
| HX531 | Antagonist | PPARγ/RXR | Not specified[4] | Functions as an inhibitor of the PPARγ/RXR heterodimer in transactivation assays.[4] |
| Imatinib | Antagonist | PPARγ, others | Not specified in results | An FDA-approved anticancer agent recently identified as a PPARγ antagonist.[3] Shown to be as effective as GW9662 in restoring tamoxifen (B1202) sensitivity in resistant breast cancer cells.[3] |
Signaling Pathways and Mechanisms of Action
PPARγ antagonists interfere with the canonical signaling pathway. In its active state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, and recruits coactivators to initiate transcription. Antagonists prevent this final step.
Recent studies have uncovered novel mechanisms of action for PPARγ antagonists, particularly in oncology. In oral squamous cell carcinoma (OSCC), antagonists like this compound and GW9662 have been shown to induce two forms of programmed cell death: ferroptosis and disulfidptosis.[9] This occurs through the upregulation of specific genes, leading to lipid peroxidation and disulfide stress, respectively.
Experimental Protocols
The characterization of novel PPARγ antagonists involves a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Ligand Binding Assay (Scintillation Proximity Assay)
-
Objective: To determine the binding affinity of a test compound to the PPARγ LBD by measuring its ability to compete with a radiolabeled ligand.[8][11]
-
Materials:
-
GST-tagged recombinant human PPARγ-LBD.
-
[3H]-rosiglitazone (radioligand).
-
Anti-GST Scintillation Proximity Assay (SPA) beads.
-
Assay Buffer (e.g., 10 mM KPO4, 2 mM EDTA, 50 mM NaCl, 1 mM DTT, 10% glycerol).[8]
-
Test compounds and unlabeled rosiglitazone (B1679542) (for non-specific binding).
-
96-well microplates.
-
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 50 ng of GST-PPARγ-LBD, 5 nM [3H]-rosiglitazone, and the test compound to the assay buffer.[8] For total binding, add DMSO vehicle. For non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled rosiglitazone.[11]
-
Add anti-GST SPA beads.
-
Incubate the plate for 16-24 hours at 4°C to reach equilibrium.[11]
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Cell-Based Reporter Gene Assay
-
Objective: To measure the functional effect of a compound on PPARγ-mediated gene transcription.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression plasmids for full-length human PPARγ and RXRα.
-
Reporter plasmid containing a luciferase gene driven by a PPRE promoter.[4]
-
Transfection reagent.
-
PPARγ agonist (e.g., rosiglitazone) and test antagonist.
-
Luciferase assay system.
-
-
Protocol:
-
Co-transfect cells with the PPARγ, RXRα, and PPRE-luciferase plasmids.
-
After 24 hours, re-plate the cells and allow them to adhere.
-
Treat the cells with a fixed concentration of a PPARγ agonist (e.g., rosiglitazone) in the presence of increasing concentrations of the test antagonist for 18-24 hours.[4]
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in agonist-induced luciferase activity indicates antagonistic properties.[4] Calculate the IC50 value from the dose-response curve.
-
Adipocyte Differentiation Assay
-
Objective: To assess the inhibitor's effect on a key PPARγ-mediated biological process.[4]
-
Materials:
-
3T3-L1 preadipocyte cell line.
-
Differentiation medium (DMEM with high glucose, 10% FBS, insulin, dexamethasone, IBMX).
-
PPARγ agonist (rosiglitazone) and test antagonist.
-
Oil Red O stain and extraction buffer.
-
-
Protocol:
-
Culture 3T3-L1 cells to confluence.
-
Induce differentiation by treating the cells with differentiation medium containing a PPARγ agonist (e.g., 1 µM rosiglitazone) with or without various concentrations of the test antagonist.[7]
-
Replenish the medium every 2-3 days for a total of 8-10 days.
-
After differentiation, wash the cells, fix with formalin, and stain lipid droplets with Oil Red O.
-
Quantify adipogenesis by extracting the dye and measuring its absorbance at ~500 nm. A reduction in staining indicates inhibition of adipogenesis.
-
Workflow for Antagonist Characterization
The discovery and validation of a novel PPARγ antagonist typically follows a structured experimental workflow, progressing from initial high-throughput screening to detailed cellular and mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational Approaches for PPARγ Inhibitor Development: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PPAR | TargetMol [targetmol.com]
- 9. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ antagonist attenuates mouse immune-mediated bone marrow failure by inhibition of T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of T0070907 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T0070907, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the validation of its downstream effects.
Mechanism of Action and Downstream Effects
This compound is a widely used research tool that functions as a selective and irreversible antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cell proliferation. This compound covalently binds to the ligand-binding domain of PPARγ, effectively blocking its transcriptional activity.[1] This inhibition leads to a cascade of downstream effects, making it a valuable compound for studying PPARγ signaling and a potential therapeutic agent, particularly in oncology.
The primary downstream effects of this compound treatment observed in various cancer cell lines include:
-
Inhibition of Cell Proliferation: this compound has been shown to suppress the growth of various cancer cells, including breast and cervical cancer.[2][3]
-
Inhibition of Cell Migration and Invasion: By antagonizing PPARγ, this compound can impede the migratory and invasive capabilities of cancer cells, which are critical processes in metastasis.[2][3]
-
Induction of Cell Cycle Arrest: this compound can induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from completing cell division.[4]
-
Modulation of Gene Expression: As a PPARγ antagonist, this compound alters the expression of PPARγ target genes. For instance, in oral squamous cell carcinoma cells, treatment with this compound led to the upregulation of HMOX1 and SLC7A11 mRNA levels.[5]
It is important to note that some studies suggest that this compound may also exert PPARγ-independent effects.[4]
Comparative Analysis of PPARγ Antagonists
This compound is often compared with other PPARγ antagonists, most notably GW9662. While both are potent antagonists, they can exhibit different functional efficacies. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target | Assay | Cell Line/System | IC50 / Ki | Reference |
| This compound | PPARγ | Radioligand Binding Assay | Human PPARγ2 | 1 nM (IC50) | [1] |
| PPARγ | Transcriptional Reporter Assay | Human, Mouse | nM range (IC50) | [6] | |
| Imatinib-induced p-Crkl reduction | IC50 imatinib (B729) assay | KU812 | Decreased IC50 | [7] | |
| GW9662 | PPARγ | Transcriptional Reporter Assay | Human, Mouse | nM range (IC50) | [6] |
| Imatinib-induced p-Crkl reduction | IC50 imatinib assay | KU812 | Decreased IC50 | [7] | |
| MM902 | PPARγ | TR-FRET functional assay | Human PPARγ | 1.68 µmol/L (IC50) | [8] |
| PPARα | TR-FRET functional assay | Human PPARα | 46.04 µmol/L (IC50) | [8] | |
| PPARδ | TR-FRET functional assay | Human PPARδ | 48.01 µmol/L (IC50) | [8] | |
| MEKT-160 | hPPARγ | Antagonist Activity Assay | - | 0.17 ± 0.02 μM (IC50) | [9] |
Experimental Protocols
To aid in the experimental validation of this compound's downstream effects, detailed methodologies for key assays are provided below.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following this compound treatment.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes.[11]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[12]
-
Incubate the cells in the dark at room temperature for at least 15 minutes.
-
-
Flow Cytometry:
Cell Migration and Invasion Assays
These assays, often performed using Transwell inserts (Boyden chambers), are used to assess the effect of this compound on cell motility.
-
Insert Preparation:
-
For invasion assays, coat the Transwell inserts with a basement membrane matrix (e.g., Matrigel or Geltrex) to mimic the extracellular matrix. Migration assays are performed without this coating.[15]
-
-
Cell Seeding:
-
Serum-starve the cells for several hours before the assay.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Chemoattractant:
-
Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for cell migration or invasion (typically 12-48 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.[16]
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.[17][18]
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: PPARγ Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Cell Cycle analysis via flow cytometry.
Caption: Workflow for Cell Migration and Invasion assays.
References
- 1. This compound, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PPARgamma antagonist this compound suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a PPAR γ Inhibitor, Induced G2/M Arrest Enhances the Effect of Radiation in Human Cervical Cancer Cells Through Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad.com [bio-rad.com]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
T0070907 as a Negative Control in PPARγ Agonist Studies: A Comparative Guide
For researchers investigating the diverse roles of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in metabolic diseases, inflammation, and oncology, the use of a reliable negative control is paramount to validate the specificity of agonist-induced effects. T0070907 has emerged as a widely utilized tool for this purpose. This guide provides an objective comparison of this compound with other common PPARγ antagonists, supported by experimental data, to assist researchers in selecting the most appropriate negative control for their studies.
This compound: A Potent and Selective PPARγ Antagonist
This compound is a potent and selective irreversible antagonist of PPARγ.[1][2] It functions by covalently modifying the cysteine 313 residue within the ligand-binding domain (LBD) of PPARγ, thereby blocking the binding of agonists and subsequent transcriptional activation.[3][4] Its high selectivity for PPARγ over other PPAR isoforms (PPARα and PPARδ) has contributed to its widespread adoption in the field.[1][2]
However, it is crucial to note that while highly selective, this compound may exert off-target, PPARγ-independent effects, particularly at higher concentrations.[5] Some studies suggest that even with covalent antagonists like this compound, certain agonists can still bind to an alternative, allosteric site on the PPARγ LBD, leading to residual receptor activation.[6][7]
Comparison of PPARγ Antagonists
Several alternatives to this compound are available for use as negative controls in PPARγ agonist studies. The following tables provide a quantitative comparison of this compound with other commonly used antagonists.
Table 1: Potency and Selectivity of PPARγ Antagonists
| Compound | Mechanism of Action | IC₅₀/Kᵢ for PPARγ | Selectivity Profile |
| This compound | Irreversible covalent antagonist (orthosteric site) | IC₅₀: 1 nM[1][2] | >800-fold selective for PPARγ over PPARα and PPARδ[1][2] |
| GW9662 | Irreversible covalent antagonist (orthosteric site) | IC₅₀: 3.3 nM[2][8][9][10] | ~10-fold selective for PPARγ over PPARα and >600-fold over PPARδ[9] |
| SR16832 | Dual-site covalent inhibitor (orthosteric and allosteric sites) | Not explicitly reported, but qualitatively superior to GW9662 and this compound[9] | High for PPARγ[9] |
| BADGE | Competitive antagonist | Kd(app): 100 µM[11] | Selective for PPARγ over PPARα and PPARδ, but can have off-target effects[12][13] |
Table 2: Key Features and Considerations
| Compound | Key Advantages | Key Disadvantages/Considerations |
| This compound | High potency and selectivity for PPARγ. | Potential for off-target effects at higher concentrations. May not completely block agonist binding to the allosteric site.[5][6][7] |
| GW9662 | Well-characterized and widely used. High selectivity. | Structurally similar to this compound with similar potential for incomplete agonist blockage.[6][7][14] Can induce apoptosis at higher concentrations.[15] |
| SR16832 | Dual-site inhibition provides more complete blockage of PPARγ activation.[5][9] Superior at inhibiting rosiglitazone-induced activation compared to this compound and GW9662.[5][9] | Newer compound, less extensively characterized in a wide range of studies. |
| BADGE | Readily available. | Lower potency compared to covalent antagonists. Reports of it acting as a partial agonist in some cell lines.[4][16] Potential for PPARγ-independent effects.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Figure 1. Simplified PPARγ signaling pathway and the inhibitory action of this compound.
Figure 2. General workflow for a PPARγ luciferase reporter assay.
Figure 3. Workflow for a 3T3-L1 adipocyte differentiation assay. *MDI: IBMX, Dexamethasone, Insulin.
Experimental Protocols
The following are generalized protocols for common assays used to assess PPARγ activation and the inhibitory effect of antagonists like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
PPARγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit PPARγ-mediated gene transcription.
Materials:
-
HEK293T or other suitable cell line
-
PPARγ expression vector
-
PPRE-driven firefly luciferase reporter vector
-
Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
PPARγ agonist (e.g., Rosiglitazone)
-
This compound or other antagonist
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh culture medium containing the test compounds. This will include a vehicle control, the PPARγ agonist (e.g., 1 µM Rosiglitazone), and the agonist in combination with a range of concentrations of this compound (e.g., 10 nM - 10 µM).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of the agonist treatment relative to the vehicle control. For the antagonist treatment, express the results as a percentage of the agonist-only response.
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of compounds to promote or inhibit the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARγ.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% FBS
-
Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
PPARγ agonist (e.g., Rosiglitazone)
-
This compound or other antagonist
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
Oil Red O staining solution
Protocol:
-
Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a 12-well or 24-well plate and grow them in DMEM with 10% FBS until they reach confluence. Maintain the confluent culture for an additional 2 days.
-
Induction of Differentiation: On day 0, replace the medium with differentiation medium (MDI) containing either vehicle, the PPARγ agonist (e.g., 1 µM Rosiglitazone), or the agonist in combination with this compound (e.g., 1 µM).
-
Maintenance: After 2-3 days, replace the differentiation medium with maintenance medium. Replenish the maintenance medium every 2 days for a total of 8-10 days.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the wells to dry completely and then add Oil Red O staining solution for 10-20 minutes to stain the intracellular lipid droplets.
-
Wash the wells extensively with water to remove unbound stain.
-
-
Quantification:
-
Visually assess the degree of adipocyte differentiation and capture images using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.
-
Conclusion
This compound is a potent and selective tool for inhibiting PPARγ activity and serves as a valuable negative control in agonist studies. However, researchers must be mindful of its potential for off-target effects and the possibility of incomplete receptor inhibition. For studies requiring a more complete blockade of PPARγ signaling, the dual-site inhibitor SR16832 presents a promising, albeit less extensively characterized, alternative. The choice of a negative control should be guided by the specific experimental context, and validation of its inhibitory effect is crucial for the robust interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential of Peroxisome Proliferator-Activated Receptor Gamma Antagonist Compounds as Therapeutic Agents for a Wide Range of Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bisphenol A diglycidyl ether (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of T0070907: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety, operational, and disposal procedures for T0070907, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist.
This compound is a valuable tool in studying the roles of PPARγ in various physiological and pathological processes. Adherence to strict safety and disposal protocols is crucial to minimize risks to personnel and the environment.
Essential Safety and Disposal Information
This compound is classified as an acute oral toxicant (Category 4) and a serious eye irritant (Category 2A). It is harmful if swallowed and causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this compound.
Proper Disposal Procedures:
Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. It is highly recommended to contact a licensed professional waste disposal service for proper disposal.
Step-by-Step Disposal Guidance:
-
Segregation: Unused this compound and any contaminated materials (e.g., pipette tips, gloves, empty vials) should be segregated from general laboratory waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its CAS number (313516-66-4).
-
Containerization: Use a designated, leak-proof, and sealable container for collecting this compound waste.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.
| Parameter | Value | Reference |
| CAS Number | 313516-66-4 | |
| Molecular Formula | C₁₂H₈ClN₃O₃ | |
| Molecular Weight | 277.67 g/mol | |
| IC₅₀ (PPARγ) | 1 nM | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility (DMSO) | ≥ 27.8 mg/mL (100 mM) |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, providing a foundation for its application in laboratory settings.
Adipocyte Differentiation Inhibition Assay
This assay is used to determine the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induction of Differentiation: Upon reaching confluence, induce differentiation by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO) during the differentiation period.
-
Staining: After 8-10 days, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation, a marker of mature adipocytes.
-
Quantification: Quantify the extent of differentiation by extracting the Oil Red O stain and measuring its absorbance at a specific wavelength.
Western Blot Analysis for Protein Expression
This protocol details the use of Western blotting to assess the effect of this compound on the expression of specific proteins.
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Processes
To further clarify the mechanisms of action and procedural workflows, the following diagrams are provided.
Caption: Antagonistic action of this compound on the PPARγ signaling pathway.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
Personal protective equipment for handling T0070907
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of T0070907. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Conflicting information exists regarding the hazards of this compound. While some safety data sheets (SDS) indicate no hazardous components at given concentrations, others detail specific risks and necessary precautions. Therefore, a conservative approach to safety is mandated.
Assumed Hazards:
-
May cause skin and eye irritation.
-
Potential for hazardous combustion products, including carbon oxides, nitrogen oxides, and hydrogen chloride gas, in the event of a fire.
Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Routine Handling (Weighing, preparing solutions) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Potential for Aerosolization (Sonication, vortexing) | - All routine handling PPE- Use of a chemical fume hood |
| Accidental Spill | - All routine handling PPE- Chemical-resistant shoe covers (if necessary) |
| Fire Emergency | - Self-contained breathing apparatus- Full protective gear |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure experimental reproducibility.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature may vary; refer to the product label.
-
-
Preparation of Stock Solutions:
-
Experimental Use:
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting cleanup.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain.[4]
Emergency Procedures
| Emergency | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1][5] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Drink plenty of water. Seek immediate medical attention.[5] |
Visual Workflow and Decision-Making Guides
To further clarify the operational and safety procedures, the following diagrams have been created.
Caption: This diagram illustrates the standard operational workflow for handling this compound from receipt to disposal.
Caption: This flowchart outlines the decision-making process for selecting the appropriate personal protective equipment (PPE) based on the handling task.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
